2-Bromo-5-methylbenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-methyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXDBPIOFOYRLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381397 | |
| Record name | 2-bromo-5-methylbenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-20-9 | |
| Record name | 2-bromo-5-methylbenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261952-20-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-methylbenzotrifluoride
CAS Number: 261952-20-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-methylbenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, safety and handling guidelines, and its applications in organic synthesis, with a focus on its role in forming complex molecular architectures.
Chemical and Physical Properties
This compound, also known by its IUPAC name 1-bromo-4-methyl-2-(trifluoromethyl)benzene, is a substituted aromatic compound. The presence of a bromine atom, a methyl group, and a trifluoromethyl group on the benzene ring imparts a unique combination of reactivity and stability, making it a versatile building block in synthetic chemistry.[1] The trifluoromethyl group, in particular, can enhance the metabolic stability and lipophilicity of target molecules in drug discovery.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| CAS Number | 261952-20-9[2] |
| IUPAC Name | 1-bromo-4-methyl-2-(trifluoromethyl)benzene |
| Synonyms | 4-Bromo-3-(trifluoromethyl)toluene, 4-Methyl-2-(trifluoromethyl)bromobenzene |
| Molecular Formula | C₈H₆BrF₃[2] |
| Molecular Weight | 239.035 g/mol [2] |
| Appearance | Clear colorless liquid |
| Boiling Point | 189.6 °C at 760 mmHg |
| Density | 1.538 g/cm³ |
| Flash Point | 76.1 °C |
| Refractive Index | 1.4855-1.4895 @ 20 °C |
| Solubility | Insoluble in water, soluble in organic solvents such as ethanol and chloroform. |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound. While experimental spectra are not widely published, predicted data can provide valuable insights.
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 238.96778 |
| [M+Na]⁺ | 260.94972 |
| [M-H]⁻ | 236.95322 |
| [M]⁺ | 237.95995 |
| Data sourced from PubChemLite.[3] |
Synthesis and Reactivity
The reactivity of this compound is largely dictated by the presence of the bromine atom, which can readily participate in a variety of cross-coupling reactions. This makes it a valuable precursor for the synthesis of more complex molecules.
Reactivity Profile
The primary site of reactivity on this compound is the carbon-bromine bond. This bond is susceptible to cleavage and subsequent bond formation with a variety of nucleophiles and organometallic reagents. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
A key application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds.
Experimental Protocols
The following sections provide representative experimental protocols for reactions in which this compound is a key reactant.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide, such as this compound, with an arylboronic acid. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., a mixture of isopropanol and water)
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and the base.
-
Add the solvent system to the flask.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to reflux (typically 85-90 °C) and stir vigorously for 8-12 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Safety and Handling
This compound is an irritant and may be harmful if ingested or inhaled.[4] It is irritating to the mucous membranes and upper respiratory tract.[4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4]
Table 3: GHS Hazard Information
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 |
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of water.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
-
Dispose of contents/container to an approved waste disposal plant.
Spill and Disposal Procedures
In the event of a spill, absorb the liquid material with an inert absorbent and place it into an appropriate container for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete.[4] Waste disposal should be conducted in accordance with local, state, and federal regulations.
Applications and Conclusion
This compound is a valuable intermediate in organic synthesis, particularly in the development of active ingredients for pharmaceuticals and agrochemicals.[1] Its structure allows for the introduction of the trifluoromethyl-substituted methylphenyl moiety into larger molecules through reactions such as the Suzuki-Miyaura coupling. The trifluoromethyl group is known to enhance the stability and reactivity of molecules, making this compound a useful tool for medicinal chemists and materials scientists.[1]
This technical guide has provided a summary of the key properties, synthetic utility, and safety considerations for this compound. Researchers and drug development professionals can use this information to effectively and safely incorporate this versatile building block into their synthetic strategies.
References
- 1. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | C8H6BrF3O | CID 2775560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eureka.patsnap.com [eureka.patsnap.com]
An In-depth Technical Guide to 2-Bromo-5-methylbenzotrifluoride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-methylbenzotrifluoride, also known as 1-bromo-4-methyl-2-(trifluoromethyl)benzene, is a fluorinated aromatic compound of significant interest in the chemical and pharmaceutical industries. Its unique structural features, comprising a bromine atom and a trifluoromethyl group on a toluene backbone, render it a versatile synthetic intermediate. The trifluoromethyl group often imparts desirable properties to bioactive molecules, such as enhanced metabolic stability and lipophilicity, while the bromine atom serves as a convenient handle for a variety of chemical transformations, including cross-coupling reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in drug discovery and agrochemical development.
Physical and Chemical Properties
This compound is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The compound is generally insoluble in water but soluble in common organic solvents.[2]
| Property | Value |
| Molecular Formula | C₈H₆BrF₃ |
| Molecular Weight | 239.03 g/mol [3] |
| Boiling Point | 189.6 °C at 760 mmHg[1] |
| Density | 1.5 ± 0.1 g/cm³[1] |
| Refractive Index | 1.475[1] |
| Flash Point | 76.1 °C[1] |
| Vapor Pressure | 0.78 mmHg at 25°C[1] |
| XLogP3 | 3.91[1] |
Chemical Reactivity and Stability
This compound is a stable compound under standard laboratory conditions.[1] Its chemical reactivity is primarily dictated by the presence of the bromine and trifluoromethyl substituents on the aromatic ring.
The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, which are fundamental transformations in the synthesis of complex organic molecules. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable building block in medicinal chemistry.
The trifluoromethyl group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and can enhance the metabolic stability of molecules into which it is incorporated. This is a highly desirable feature in drug design, as it can lead to improved pharmacokinetic profiles.
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
A plausible and widely used method for the synthesis of aryl bromides from aryl amines is the Sandmeyer reaction.[4][5][6] This approach involves the diazotization of an aniline derivative followed by treatment with a copper(I) bromide salt. For the synthesis of this compound, the starting material would be 4-methyl-2-(trifluoromethyl)aniline.
Reaction Scheme:
Detailed Experimental Protocol (adapted from general Sandmeyer reaction procedures):
-
Step 1: Diazotization of 4-methyl-2-(trifluoromethyl)aniline
-
In a well-ventilated fume hood, dissolve 4-methyl-2-(trifluoromethyl)aniline in a suitable acidic medium, such as a mixture of hydrobromic acid and water, in a reaction vessel equipped with a stirrer and a thermometer.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. The addition should be controlled to prevent excessive foaming and a rapid rise in temperature.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.
-
-
Step 2: Sandmeyer Bromination
-
In a separate reaction vessel, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide mixture with vigorous stirring. The addition should be done at a rate that allows for the controlled evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours until the evolution of nitrogen gas ceases.
-
The reaction mixture can then be heated gently (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.
-
-
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the combined organic extracts with water, followed by a wash with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Applications in Drug Discovery and Agrochemicals
The unique combination of a reactive bromine atom and a metabolically robust trifluoromethyl group makes this compound a valuable building block in the synthesis of new chemical entities with potential biological activity.
In the agrochemical sector, trifluoromethylated aromatic compounds are integral to the development of modern pesticides and herbicides.[8] The trifluoromethyl group can enhance the efficacy and selectivity of these agents. This compound can be used as a starting material to synthesize a range of agrochemical candidates through functionalization at the bromine position.
Visualization of Synthetic Utility
The following diagram illustrates the logical workflow of how this compound can be utilized as a synthetic intermediate to generate diverse molecular scaffolds for drug discovery and agrochemical development.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in a range of important chemical transformations, make it an attractive starting material for the construction of complex and potentially bioactive molecules. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling researchers and scientists to access this important building block for their research and development programs. Further exploration of the applications of this compound is likely to yield novel compounds with important therapeutic and agricultural applications.
References
- 1. echemi.com [echemi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. newblue.lookchem.com [newblue.lookchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
2-Bromo-5-methylbenzotrifluoride molecular structure and weight
An In-depth Technical Guide to 2-Bromo-5-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of this compound, a key intermediate in various chemical syntheses.
Molecular Structure and Properties
This compound, with the CAS Number 261952-20-9, is an organofluorine compound characterized by a benzene ring substituted with a bromine atom, a methyl group, and a trifluoromethyl group.[1][2][3][4] Its chemical structure and properties make it a versatile building block in organic synthesis.[2]
Molecular Identifiers and Representations:
| Identifier | Value |
| IUPAC Name | 1-bromo-4-methyl-2-(trifluoromethyl)benzene |
| SMILES | CC1=CC(=C(C=C1)Br)C(F)(F)F[5] |
| InChI | InChI=1S/C8H6BrF3/c1-5-2-3-7(9)6(4-5)8(10,11,12)/h2-4H,1H3[5] |
| InChIKey | WXXDBPIOFOYRLP-UHFFFAOYSA-N |
The structural arrangement of the substituents on the aromatic ring influences its reactivity in further chemical transformations.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Molecular and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BrF₃ | [1][4] |
| Molecular Weight | 239.035 g/mol | [1] |
| Exact Mass | 237.96050 Da | [1] |
| Appearance | Clear colorless liquid | [6] |
| Density | 1.538 g/cm³ | [1][4] |
| Boiling Point | 189.6 °C at 760 mmHg | [1][4] |
| Flash Point | 76.1 °C | [1] |
| Vapor Pressure | 0.78 mmHg at 25°C | [1] |
| Refractive Index | 1.4855-1.4895 at 20°C | [6] |
Table 2: Chemical and Computational Properties
| Property | Value | Source |
| LogP | 3.77630 | [1] |
| XLogP3 | 3.9 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Heavy Atom Count | 12 | [1] |
| Complexity | 155 | [1] |
Applications in Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules.[2] Its structure allows for the strategic introduction of functional groups, making it valuable for creating novel compounds with potential biological activity.[2]
Key application areas include:
-
Pharmaceuticals: It is used as a starting material or intermediate in the development of active pharmaceutical ingredients (APIs).[2]
-
Agrochemicals: The compound is utilized in the synthesis of active ingredients for pesticides.[2]
-
Specialty Chemicals and Materials: The presence of the trifluoromethyl group can enhance stability and reactivity, making it suitable for producing materials such as liquid crystals and polymers.[2]
The logical workflow for its use in synthesis is depicted below.
Caption: Role as a synthetic intermediate.
Experimental Protocols
Signaling Pathways and Drug Development
There is currently no published information detailing the direct interaction of this compound with biological signaling pathways. Its primary role in drug development is as a structural scaffold or building block for the synthesis of biologically active molecules rather than being an active agent itself.[2] The properties it imparts to a final drug molecule, such as enhanced metabolic stability or lipophilicity due to the trifluoromethyl group, are of significant interest to drug development professionals.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound [myskinrecipes.com]
- 3. 261952-20-9|this compound|BLD Pharm [bldpharm.com]
- 4. 261952-20-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. PubChemLite - this compound (C8H6BrF3) [pubchemlite.lcsb.uni.lu]
- 6. H31523.03 [thermofisher.com]
An In-depth Technical Guide to 1-bromo-4-methyl-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-bromo-4-methyl-2-(trifluoromethyl)benzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a bromine atom, a methyl group, and a trifluoromethyl group on a benzene ring, offers multiple reaction sites and imparts unique physicochemical properties to molecules incorporating this moiety. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic protocol, potential applications in drug discovery, and safety information for 1-bromo-4-methyl-2-(trifluoromethyl)benzene and its isomers.
Chemical and Physical Properties
The physicochemical properties of 1-bromo-4-methyl-2-(trifluoromethyl)benzene are crucial for its handling, storage, and application in synthesis. Below is a summary of its properties, along with those of its common isomers for comparison.
| Property | 1-bromo-4-methyl-2-(trifluoromethyl)benzene | 1-bromo-2-methyl-4-(trifluoromethyl)benzene[1] | 2-bromo-1-methyl-4-(trifluoromethyl)benzene[2] |
| CAS Number | 261952-20-9[3][4] | 929000-62-4[1] | 66417-30-9[2] |
| Molecular Formula | C₈H₆BrF₃[3][4] | C₈H₆BrF₃[1] | C₈H₆BrF₃[2] |
| Molecular Weight | 239.03 g/mol [4] | 239.03 g/mol [1] | 239.03 g/mol [2] |
| Appearance | White powder[3] | Not specified | Not specified |
| Boiling Point | 189.6 ± 35.0 °C at 760 mmHg[4] | Not specified | Not specified |
| Density | 1.5 ± 0.1 g/cm³[4] | Not specified | Not specified |
| Flash Point | 76.1 ± 21.8 °C[4] | Not specified | Not specified |
| Purity | 98% - 99%[3][4] | Not specified | Not specified |
| InChIKey | WXXDBPIOFOYRLP-UHFFFAOYSA-N[4] | NXHNLJDFFBZSKJ-UHFFFAOYSA-N[1] | TWWUWLMGYSLODU-UHFFFAOYSA-N[2] |
| Canonical SMILES | CC1=CC(=C(C=C1)Br)C(F)(F)F | CC1=C(C=CC(=C1)C(F)(F)F)Br[1] | CC1=C(C=C(C=C1)C(F)(F)F)Br[2] |
Synthesis and Reactivity
Proposed Synthetic Pathway: Electrophilic Aromatic Bromination
The synthesis would likely proceed via the electrophilic aromatic substitution of 4-methyl-2-(trifluoromethyl)benzene. The directing effects of the methyl group (ortho-, para-directing) and the trifluoromethyl group (meta-directing) will influence the regioselectivity of the bromination.
Caption: Proposed synthesis of 1-bromo-4-methyl-2-(trifluoromethyl)benzene.
Generalized Experimental Protocol
This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and analytical monitoring.
Materials:
-
4-methyl-2-(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) (if using Br₂)
-
Sulfuric acid (H₂SO₄) (if using NBS)
-
Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)
-
Aqueous sodium thiosulfate solution
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-methyl-2-(trifluoromethyl)benzene in a suitable anhydrous solvent.
-
Reagent Addition:
-
Method A (NBS): Cool the solution in an ice bath and slowly add N-Bromosuccinimide followed by the cautious addition of concentrated sulfuric acid.
-
Method B (Bromine): Add a catalytic amount of iron(III) bromide to the solution. Slowly add a solution of bromine in the same anhydrous solvent via a dropping funnel.
-
-
Reaction: Allow the reaction to stir at room temperature or gently heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired isomer.
-
Caption: Generalized workflow for synthesis and purification.
Applications in Drug Discovery and Development
Halogenated and trifluoromethylated benzene derivatives are crucial intermediates in the synthesis of pharmaceuticals. The presence of both a bromine atom and a trifluoromethyl group makes 1-bromo-4-methyl-2-(trifluoromethyl)benzene a valuable building block in medicinal chemistry.
-
Scaffold for Complex Molecules: The bromine atom allows for participation in various cross-coupling reactions such as Suzuki, Stille, and Heck couplings, enabling the introduction of diverse molecular fragments.
-
Modulation of Physicochemical Properties: The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, which are desirable in drug candidates.
-
Therapeutic Potential of Related Compounds: While specific biological activities of 1-bromo-4-methyl-2-(trifluoromethyl)benzene are not widely reported, related benzotrifluoride derivatives have been investigated for a range of therapeutic applications, including as anti-cancer agents. For instance, some studies on related compounds have demonstrated anti-prostate cancer activities.
Caption: Role in the drug discovery pipeline.
Safety and Handling
Detailed safety information for 1-bromo-4-methyl-2-(trifluoromethyl)benzene is not available. However, based on the data for its isomers, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
For the isomer 1-bromo-2-methyl-4-(trifluoromethyl)benzene , the following GHS hazard statements apply[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
For the isomer 2-bromo-1-methyl-4-(trifluoromethyl)benzene , the following GHS hazard statements have been reported[2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
It is prudent to assume that 1-bromo-4-methyl-2-(trifluoromethyl)benzene may have similar hazards. Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
1-bromo-4-methyl-2-(trifluoromethyl)benzene is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern provides both reactivity and the ability to impart desirable physicochemical properties. While detailed experimental and biological data for this specific isomer are limited in the public domain, this guide provides a solid foundation for its synthesis, handling, and potential applications based on the chemistry of analogous compounds. Further research into the reactivity and biological activity of this compound is warranted to fully explore its potential in drug discovery and development.
References
- 1. 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 22754141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 2779376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene,1-bromo-4-methyl-2-(trifluoromethyl)-, CasNo.261952-20-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 4. echemi.com [echemi.com]
2-Bromo-5-methylbenzotrifluoride safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a technical guide summarizing available safety information for 2-Bromo-5-methylbenzotrifluoride. It is intended for use by qualified professionals and does not replace a comprehensive Safety Data Sheet (SDS). Users should always consult the original SDS from their supplier before handling this chemical.
Chemical Identification
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1-bromo-4-methyl-2-(trifluoromethyl)benzene, 4-Bromo-3-(trifluoromethyl)toluene |
| CAS Number | 261952-20-9 |
| Molecular Formula | C₈H₆BrF₃ |
| Molecular Weight | 239.035 g/mol [1] |
| Structure |
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| Appearance | Clear, pale yellow liquid | [2] |
| Form | Liquid | [2] |
| Boiling Point | 189.6°C at 760 mmHg | [1] |
| Flash Point | 76.1°C | [1] |
| Density | 1.538 g/cm³ | [1] |
| Vapor Pressure | 0.78 mmHg at 25°C | [1] |
| Refractive Index | 1.4855-1.4895 @ 20°C | |
| Storage Temperature | Room temperature, sealed in a dry environment | [2] |
Hazard Identification and Classification
This compound is considered a hazardous substance. The primary hazards are summarized below.
GHS Hazard Statements: While a full GHS classification is not consistently available across all sources, the available information suggests the following hazards:
-
Irritant: Causes irritation to the skin, eyes, and respiratory tract.[3]
-
Harmful: May be harmful if swallowed or inhaled.[3]
Hazard Codes (Pre-GHS):
-
F: Flammable
-
Xn: Harmful
Risk Statements (Pre-GHS):
-
R22: Harmful if swallowed.
-
R36/37/38: Irritating to eyes, respiratory system, and skin.
The following diagram illustrates the key hazard relationships for this compound.
Handling and Storage
Proper handling and storage procedures are critical to minimize risk.
-
Handling:
-
Avoid all personal contact, including inhalation.[4]
-
Use in a well-ventilated area or under a chemical fume hood.[3][4]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[3][4]
-
Do not eat, drink, or smoke when handling.[4]
-
Keep containers securely sealed when not in use.[4]
-
Avoid physical damage to containers.[4]
-
Wash hands thoroughly after handling.[4]
-
-
Storage:
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek medical attention.
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Emits toxic fumes under fire conditions.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Wear appropriate respiratory protection, impervious boots, and heavy rubber gloves.[3]
-
Environmental Precautions: Prevent spillage from entering drains or watercourses.[4]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[3][4] Ventilate the area and wash the spill site after material pickup is complete.[3]
Toxicological and Ecological Information
To the best of our knowledge, the toxicological and ecological properties of this product have not been fully investigated or determined.[3] The following workflow diagram illustrates a general process for assessing chemical safety, which should be applied as more data becomes available for this compound.
Experimental Protocols: Detailed experimental protocols for determining the safety parameters of this compound are not available in the public domain. Standard OECD and EPA guidelines for chemical testing would be the recommended methodologies for any future studies.
Disposal Considerations
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
References
The Solubility Profile of 2-Bromo-5-methylbenzotrifluoride in Organic Solvents: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2-Bromo-5-methylbenzotrifluoride, a key intermediate in pharmaceutical and agrochemical synthesis. Due to its chemical structure, featuring a bromine atom and a trifluoromethyl group on a toluene backbone, understanding its solubility in various organic solvents is critical for process optimization, reaction kinetics, and purification strategies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its solubility behavior based on the principle of "like dissolves like." The compound is a colorless liquid at room temperature and is generally expected to be soluble in many organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆BrF₃ |
| Molecular Weight | 239.03 g/mol |
| Appearance | Colorless Liquid |
| Boiling Point | 189.6 °C at 760 mmHg[1] |
| Density | 1.538 g/cm³[1] |
| Refractive Index | 1.4855-1.4895 @ 20°C |
| Predicted LogP | 3.77630[1] |
| Water Solubility | Insoluble |
Note: The high predicted LogP value suggests a strong preference for non-polar, organic environments over aqueous media.
Predicted Solubility Behavior
Based on its structure and physicochemical properties, this compound is anticipated to exhibit good solubility in a range of common organic solvents, including but not limited to:
-
Aromatic Hydrocarbons: Toluene, Benzene, Xylenes
-
Halogenated Solvents: Dichloromethane, Chloroform
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Esters: Ethyl acetate
-
Ketones: Acetone, Methyl ethyl ketone
-
Alcohols: Ethanol, Methanol, Isopropanol (solubility may be more limited compared to less polar solvents)
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
Experimental Protocols for Solubility Determination
To establish precise solubility values, experimental determination is necessary. Two standard and reliable methods are detailed below: the gravimetric method and the isothermal equilibrium shake-flask method.
Gravimetric Method
This method involves the direct measurement of the mass of the solute dissolved in a known volume of solvent to determine the concentration of a saturated solution.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points to confirm that the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature until the excess, undissolved solute has settled.
-
Sample Extraction: Carefully withdraw a known volume of the clear, saturated supernatant from each vial using a calibrated pipette.
-
Solvent Evaporation: Transfer the extracted supernatant to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The difference in mass corresponds to the amount of dissolved this compound.
-
Calculation: Calculate the solubility in g/L or other appropriate units.
Caption: Workflow for Gravimetric Solubility Determination.
Isothermal Equilibrium Shake-Flask Method with HPLC/GC Analysis
This is a widely accepted method for solubility determination, particularly for compounds amenable to chromatographic analysis.
Methodology:
-
Sample Preparation and Equilibration: Follow steps 1 and 2 as described in the Gravimetric Method.
-
Phase Separation: After equilibration, centrifuge the vials at the same constant temperature to ensure complete separation of the undissolved solute.
-
Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant. Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Chromatographic Analysis: Analyze the diluted sample and the standard solutions using a validated HPLC or GC method.
-
Quantification: Generate a calibration curve from the standard solutions. Use the peak area of the diluted sample to determine its concentration from the calibration curve.
-
Calculation: Calculate the original solubility, taking into account the dilution factor.
Caption: Isothermal Shake-Flask Solubility Workflow.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a strong predictive framework based on its physicochemical properties. Furthermore, the detailed experimental protocols for the gravimetric and isothermal shake-flask methods offer robust and reliable approaches for researchers to determine this crucial parameter. The resulting data will be invaluable for the efficient and effective use of this compound in drug discovery and development.
References
Navigating the Spectroscopic Landscape of 2-Bromo-5-methylbenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and agrochemical development, a profound understanding of a molecule's structural and electronic properties is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique, offering unparalleled insights into molecular architecture. This technical guide provides a detailed exploration of the anticipated ¹H and ¹³C NMR spectral characteristics of 2-Bromo-5-methylbenzotrifluoride, a key intermediate in the synthesis of various active compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the bromine, methyl, and trifluoromethyl substituents on the benzene ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.6 - 7.8 | d | ~8 |
| H-4 | 7.2 - 7.4 | dd | ~8, ~2 |
| H-6 | 7.4 - 7.6 | d | ~2 |
| -CH₃ | 2.3 - 2.5 | s | - |
Disclaimer: The chemical shifts and coupling constants are estimations based on the analysis of similar substituted benzotrifluoride derivatives.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule. The powerful electron-withdrawing effect of the trifluoromethyl group and the influence of the bromine and methyl groups will result in a characteristic set of chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C-1 (-CF₃) | 130 - 133 | q |
| C-2 (-Br) | 120 - 125 | s |
| C-3 | 133 - 136 | s |
| C-4 | 130 - 133 | s |
| C-5 (-CH₃) | 138 - 141 | s |
| C-6 | 128 - 131 | q |
| -CH₃ | 20 - 22 | s |
| -CF₃ | 122 - 125 | q |
Disclaimer: The chemical shifts are estimations based on the analysis of similar substituted benzotrifluoride derivatives. The quartet multiplicity for carbons attached to or near the CF₃ group is due to carbon-fluorine coupling.
Experimental Protocol for NMR Analysis
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The choice of solvent should be based on the solubility of the compound and its chemical inertness.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
Tune and match the probe for the respective nuclei (¹H and ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: Maintain a constant temperature, typically 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon (except for those coupled to fluorine).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
Visualization of Molecular Structure and NMR Assignments
The following diagrams illustrate the structure of this compound and the logical relationship for NMR signal assignment.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Commercial Availability and Technical Profile of 2-Bromo-5-methylbenzotrifluoride: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of 2-Bromo-5-methylbenzotrifluoride (CAS No. 261952-20-9), a key building block in the development of novel pharmaceuticals and agrochemicals. Aimed at researchers, scientists, and professionals in drug development, this document details the commercial landscape, key chemical properties, a representative synthetic protocol, and potential applications of this versatile compound.
Commercial Suppliers and Quantitative Data
This compound is readily available from a range of commercial chemical suppliers. Purity levels are typically high, with most vendors offering grades of 97% or 98%. The compound is generally supplied as a clear, colorless liquid. Pricing varies by supplier and quantity, with costs decreasing on a per-gram basis for larger orders.
A summary of representative commercial suppliers and their typical product specifications is provided in Table 1. This information is intended as a guide, and researchers are encouraged to contact suppliers directly for the most current pricing and availability.
| Supplier | Purity | Available Quantities |
| Thermo Scientific Chemicals | ≥97.5% | 1g, 5g, 25g |
| SynQuest Laboratories | 98% | 1g, 5g, 10g, 25g |
| Matrix Scientific | 98% | 1g, 5g, 25g |
| Crysdot | 98% | 5g, 10g, 25g |
| Chemenu | 95+% | 25g |
| Biosynth Carbosynth | - | 10g, 25g, 50g |
| US Biological Life Sciences | - | 250mg, 1g |
| Alfa Chemistry | - | Custom |
Table 1: Representative Commercial Suppliers of this compound and Their Product Specifications.
Physicochemical and Spectroscopic Data
A collection of key physicochemical properties and predicted spectroscopic data for this compound is presented in Table 2. This data is essential for reaction planning, characterization, and quality control.
| Property | Value |
| IUPAC Name | 1-bromo-4-methyl-2-(trifluoromethyl)benzene |
| Molecular Formula | C₈H₆BrF₃ |
| Molecular Weight | 239.03 g/mol |
| Appearance | Clear colorless liquid |
| Assay (GC) | ≥97.5% |
| Refractive Index (@20°C) | 1.4855-1.4895 |
Table 2: Physicochemical Properties of this compound.
Synthesis of this compound: A Representative Experimental Protocol
Reaction Scheme:
Materials:
-
4-methyl-2-(trifluoromethyl)aniline
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-methyl-2-(trifluoromethyl)aniline (1.0 eq) in a 48% aqueous solution of hydrobromic acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the aniline solution, maintaining the internal temperature below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of nitrogen ceases.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product as a clear, colorless liquid.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemical research.[4] The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the construction of more elaborate molecular scaffolds. The trifluoromethyl group is a common motif in bioactive molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.
While specific signaling pathways involving this compound have not been detailed in the available literature, its utility as a building block suggests its incorporation into molecules designed to interact with a wide range of biological targets. The general workflow for utilizing this compound in a drug discovery context is illustrated below.
Safety Information
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a starting point for researchers interested in utilizing this compound. The information provided on commercial availability, chemical properties, and synthetic methodology is intended to facilitate its application in the laboratory.
References
Synthesis of 2-Bromo-5-methylbenzotrifluoride: A Technical Guide
An In-depth Examination of Synthetic Methodologies for Key Benzotrifluoride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the synthesis of 2-Bromo-5-methylbenzotrifluoride, a substituted aromatic compound of interest in various fields of chemical research and development. Despite a comprehensive search for established synthetic pathways for this specific molecule, detailed experimental protocols and quantitative data in the public domain are scarce. However, extensive information is available for the structurally analogous compound, 2-Bromo-5-fluorobenzotrifluoride. This guide will provide a detailed overview of the well-documented synthesis of this fluoro-analogue, offering valuable insights into the potential synthetic strategies that could be adapted for this compound. The methodologies presented are based on established chemical transformations, including electrophilic aromatic substitution and Sandmeyer reactions, which are fundamental in the synthesis of halogenated benzotrifluorides.
Synthesis Pathway for 2-Bromo-5-fluorobenzotrifluoride via Sandmeyer Reaction
A common and well-documented route to 2-Bromo-5-fluorobenzotrifluoride involves a multi-step synthesis starting from m-fluorobenzotrifluoride. This pathway includes nitration, reduction of the nitro group to an amine, and a subsequent Sandmeyer reaction to introduce the bromine atom.
Caption: Multi-step synthesis of 2-Bromo-5-fluorobenzotrifluoride.
Experimental Protocol
Step 1: Nitration of m-fluorobenzotrifluoride
A mixture of nitric acid and concentrated sulfuric acid is added dropwise to m-fluorobenzotrifluoride at a controlled temperature below 25°C.[1] After the addition, the reaction is stirred at room temperature for several hours. The organic layer is then separated, washed, and the product, 5-fluoro-2-nitrobenzotrifluoride, is purified, for instance by recrystallization from petroleum ether.[1]
Step 2: Reduction to 5-fluoro-2-aminobenzotrifluoride
The 5-fluoro-2-nitrobenzotrifluoride is reduced to the corresponding aniline.[1] A common method is catalytic hydrogenation using a Raney nickel catalyst in an ethanol solvent under hydrogen pressure.[1] The catalyst is then filtered off, and the solvent is removed to yield 5-fluoro-2-aminobenzotrifluoride.[1]
Step 3: Diazotization and Sandmeyer Reaction
The 5-fluoro-2-aminobenzotrifluoride is dissolved in hydrobromic acid and cooled.[1] An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt, while maintaining a low temperature.[1] This diazonium salt solution is then added to a solution of cuprous bromide in hydrobromic acid.[1] The reaction mixture is stirred, and the resulting 2-Bromo-5-fluorobenzotrifluoride is isolated by separation of the organic layer, followed by distillation.[1]
Quantitative Data
| Step | Reactants | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| 1. Nitration | m-fluorobenzotrifluoride | Nitric acid, Sulfuric acid | - | - | < 25 | 88.1 | 92.1 |
| 2. Reduction | 5-fluoro-2-nitrobenzotrifluoride | Hydrogen | Raney Nickel | Ethanol | 30-35 | 82.0 | 98.7 |
| 3. Sandmeyer Reaction | 5-fluoro-2-aminobenzotrifluoride | Sodium nitrite, Hydrobromic acid | Cuprous bromide | Water | < 5 | 76.1 | > 98 |
Direct Bromination of m-fluorobenzotrifluoride
An alternative, more direct route to 2-Bromo-5-fluorobenzotrifluoride is the direct electrophilic bromination of m-fluorobenzotrifluoride. This method avoids the multi-step process involving nitration and reduction.
Caption: Workflow for the direct bromination of m-fluorobenzotrifluoride.
Experimental Protocol
m-fluorobenzotrifluoride is mixed with sulfuric acid and cooled.[2] A brominating agent, such as potassium bromate, is then added portion-wise while maintaining a controlled temperature, for example, between 30-35°C.[2] After the addition is complete, the reaction is stirred for a further period. The reaction is then quenched, and the product is extracted with an organic solvent like dichloromethane. The organic layer is washed, and the final product is purified by distillation.[2]
Quantitative Data
| Reactant | Brominating Agent | Acid | Solvent for Extraction | Temperature (°C) | Yield (%) | Purity (%) |
| m-fluorobenzotrifluoride | Potassium bromate | 70% Sulfuric acid | Dichloromethane | 30-35 | 91.7 | 99.1 |
Conclusion
References
An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-Bromo-5-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methylbenzotrifluoride is a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its trifluoromethyl and bromo-substituted aromatic structure offers a versatile platform for further chemical modifications. A robust and well-understood synthetic route is paramount for the efficient production of this key intermediate. This technical guide provides a detailed overview of the primary synthetic pathway for this compound, focusing on the critical intermediates, their formation, and the associated experimental protocols. The synthesis is typically a multi-step process commencing from 3-methylbenzotrifluoride, proceeding through nitration, reduction, and a final diazotization-bromination sequence.
Synthetic Pathway Overview
The most common and logical synthetic route to this compound involves three key transformations. Each step generates a distinct intermediate that is crucial for the subsequent reaction. The overall pathway is illustrated below:
Figure 1: Synthetic workflow for this compound.
Key Intermediates and Experimental Protocols
This section details the synthesis and characteristics of the pivotal intermediates in the production of this compound. The provided experimental protocols are based on established procedures for analogous compounds and serve as a comprehensive guide for laboratory synthesis.
Key Intermediate 1: 5-Methyl-2-nitrobenzotrifluoride
The initial step in the synthesis is the regioselective nitration of 3-methylbenzotrifluoride. The trifluoromethyl group is a meta-director, and the methyl group is an ortho-, para-director. The directing effects of these two groups work in concert to favor the introduction of the nitro group at the 2-position, leading to the formation of 5-methyl-2-nitrobenzotrifluoride.
Experimental Protocol: Nitration of 3-Methylbenzotrifluoride
-
Preparation of Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add concentrated sulfuric acid (98%). Cool the flask in an ice-water bath to 0-5 °C. Slowly add fuming nitric acid (98%) dropwise to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitration Reaction: In a separate three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, place 3-methylbenzotrifluoride. Cool the flask to 0-5 °C using an ice-salt bath. Add the pre-cooled nitrating mixture dropwise to the 3-methylbenzotrifluoride over a period of 1-2 hours, maintaining the reaction temperature below 10 °C.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Gas Chromatography (GC). Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 5-methyl-2-nitrobenzotrifluoride.
Key Intermediate 2: 5-Methyl-2-aminobenzotrifluoride
The second key intermediate is obtained through the reduction of the nitro group of 5-methyl-2-nitrobenzotrifluoride to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation.
Experimental Protocol: Reduction of 5-Methyl-2-nitrobenzotrifluoride
-
Reaction Setup: In a high-pressure hydrogenation reactor (autoclave), add 5-methyl-2-nitrobenzotrifluoride and a suitable solvent such as methanol or ethanol. Add a catalytic amount of Raney Nickel (approximately 5-10% by weight of the nitro compound).
-
Hydrogenation: Seal the reactor and purge it with nitrogen gas several times, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.8-1.0 MPa). Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Reaction Monitoring and Work-up: Monitor the reaction by observing the cessation of hydrogen uptake. After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Isolation and Purification: Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be washed with a small amount of the solvent. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 5-methyl-2-aminobenzotrifluoride can be purified by vacuum distillation or recrystallization.
Key Intermediate 3: 5-Methyl-2-(trifluoromethyl)benzenediazonium salt
The final key intermediate is the diazonium salt, which is generated in situ and immediately used in the subsequent Sandmeyer reaction. Diazotization of the primary aromatic amine, 5-methyl-2-aminobenzotrifluoride, is achieved by treating it with nitrous acid (generated from sodium nitrite and a strong acid) at low temperatures.
Experimental Protocol: Diazotization of 5-Methyl-2-aminobenzotrifluoride
This protocol is integrated into the Sandmeyer reaction protocol below as the diazonium salt is not isolated.
Final Synthesis Step: Sandmeyer Reaction
The Sandmeyer reaction converts the diazonium salt intermediate into the final product, this compound, using a copper(I) bromide catalyst.
Experimental Protocol: Sandmeyer Reaction
-
Preparation of the Diazonium Salt Solution: In a beaker, dissolve 5-methyl-2-aminobenzotrifluoride in a 48% hydrobromic acid solution. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. Prepare a solution of sodium nitrite in water and add it dropwise to the amine solution, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete diazotization.
-
Preparation of the Copper(I) Bromide Solution: In a separate reaction flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. The addition will likely cause gas evolution (N₂). After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Pour the reaction mixture into water and extract with a suitable organic solvent like dichloromethane or diethyl ether. Combine the organic extracts, wash with water, dilute sodium hydroxide solution, and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.
Data Presentation
The following table summarizes the key intermediates in the synthesis of this compound. The yield and purity are estimated based on analogous syntheses of similar compounds.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Typical Purity (%) |
| 5-Methyl-2-nitrobenzotrifluoride | C₈H₆F₃NO₂ | 205.14 | 90-95 | >98 |
| 5-Methyl-2-aminobenzotrifluoride | C₈H₈F₃N | 175.15 | 85-95 | >99 |
| This compound (Final Product) | C₈H₆BrF₃ | 239.03 | 75-85 | >99 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental process, from starting materials to the final purified product.
Figure 2: Detailed experimental workflow for the synthesis.
The Trifluoromethyl Group: A Cornerstone in Modern Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds has become a paramount strategy in medicinal chemistry.[1][2] This functional group imparts a unique combination of properties that can dramatically enhance the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates.[3][4] Its strong electron-withdrawing nature, moderate lipophilicity, and high metabolic stability make it a valuable tool for optimizing lead compounds and designing novel therapeutics.[5] This technical guide provides a comprehensive overview of the biological activities of trifluoromethylated compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Physicochemical Properties and Their Impact on Biological Systems
The trifluoromethyl group's profound impact on a molecule's biological activity stems from its distinct physicochemical properties:
-
High Electronegativity: The fluorine atoms in the CF3 group create a strong electron-withdrawing effect, which can significantly alter the pKa of nearby functional groups and influence non-covalent interactions with biological targets.[5][6] This can lead to enhanced binding affinity and selectivity.[1]
-
Increased Lipophilicity: The CF3 group is more lipophilic than a methyl group, which can improve a drug's ability to cross cellular membranes and the blood-brain barrier.[3] This enhanced permeability can lead to better bioavailability and distribution.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation by enzymes such as cytochrome P450s.[5] This increased stability often results in a longer drug half-life.[1]
-
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for a methyl group or a chlorine atom. This substitution can be used to fine-tune the steric and electronic properties of a molecule to optimize its interaction with a biological target.[6]
Diverse Biological Activities of Trifluoromethylated Compounds
The unique properties of the trifluoromethyl group have been exploited to develop a wide range of therapeutic agents with diverse biological activities.
Anticancer Activity
Trifluoromethylated compounds have shown significant promise as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[7][8]
. Table 1: Anticancer Activity of Selected Trifluoromethylated Compounds
| Compound | Target/Mechanism | Cell Line(s) | IC50 | Citation(s) |
| Sorafenib | Multi-kinase inhibitor (Raf-1, B-Raf, VEGFR-2, etc.) | - | Raf-1: 6 nM, B-Raf: 22 nM, VEGFR-2: 90 nM | |
| Alpelisib | PI3Kα inhibitor | - | 5 nM (cell-free) | [3][9] |
| Selinexor | CRM1/XPO1 inhibitor | T-ALL cell lines | 34-203 nM | [4] |
| TNBC cell lines | 11-550 nM | [10][11] | ||
| Bicalutamide | Androgen Receptor Antagonist | LNCaP/AR(cs) | 0.16 µM | [1][12] |
| Celecoxib | COX-2 inhibitor | Sf9 cells | 40 nM | [13] |
Antimicrobial Activity
The trifluoromethyl group has also been incorporated into antimicrobial agents to combat bacterial and fungal infections.[14]
Table 2: Antimicrobial Activity of Selected Trifluoromethylated Compounds
| Compound Class | Microorganism | MIC (µg/mL) | Citation(s) |
| N-(trifluoromethyl)phenyl substituted pyrazole | S. aureus (MRSA) | 0.78 - 3.12 | [15] |
| E. faecium | 0.78 | [15] | |
| Trifluoromethyl-substituted N-Arylcinnamamides | S. aureus (MRSA) | 12.3 - 24.6 | [16] |
| N-Trifluoromethylthiolated Sulfonimidamides | M. tuberculosis | 4 - 8 | [17] |
Enzyme Inhibition
Trifluoromethylated compounds are potent inhibitors of various enzymes, playing crucial roles in treating a range of diseases.
Table 3: Enzyme Inhibition by Selected Trifluoromethylated Compounds
| Compound | Enzyme Target | Inhibition Constant (Ki) / IC50 | Citation(s) |
| Dutasteride | 5α-reductase (Type I and II) | IC50: 3.9 nM (Type I), 1.8 nM (Type II) | [18] |
| Tipranavir | HIV Protease | - | [19][20] |
| Celecoxib | COX-1 | IC50: 15 µM | |
| COX-2 | IC50: 0.04 µM |
Neurological and Other Activities
The influence of the trifluoromethyl group extends to drugs targeting the central nervous system and other physiological processes.
Table 4: Neurological and Other Activities of Selected Trifluoromethylated Compounds
| Compound | Target/Mechanism | Activity Metric | Value | Citation(s) |
| Fluoxetine | Serotonin Transporter (SERT) | - | - | |
| Ubrogepant | CGRP Receptor Antagonist | cAMP IC50 | 0.08 nM | [21] |
| Ki (human CGRP receptor) | - | [21] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of trifluoromethylated compounds are often mediated through their interaction with specific signaling pathways.
Caption: A generalized workflow for the drug discovery and development process.
PI3K/Akt/mTOR Pathway
This pathway is crucial for cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. Trifluoromethylated inhibitors like Alpelisib specifically target components of this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Alpelisib.
Raf/MEK/ERK Pathway
The Raf/MEK/ERK pathway is another critical signaling cascade that regulates cell proliferation and survival. Sorafenib is a multi-kinase inhibitor that targets key components of this pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Alpelisib | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]
- 7. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Selinexor | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 11. Selinexor (KPT-330) demonstrates anti-tumor efficacy in preclinical models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selleck Chemical LLC Bicalutamide 50mg 90357-06-5 ICI-176334, Quantity: | Fisher Scientific [fishersci.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciforum.net [sciforum.net]
- 17. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dutasteride - Wikipedia [en.wikipedia.org]
- 19. Tipranavir (Aptivus) | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 20. tipranavir [drugcentral.org]
- 21. Ubrogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in modern medicinal chemistry, transforming the landscape of drug design and development.[1] Its unique electronic properties and steric profile allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties, often leading to significant improvements in efficacy, stability, and overall performance.[2][3][4] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group, offering insights into its impact on key drug-like properties, detailed experimental protocols for its evaluation, and a look into the strategic thinking behind its implementation in drug discovery workflows.
Core Physicochemical and Pharmacokinetic Effects of the Trifluoromethyl Group
The introduction of a trifluoromethyl group can profoundly alter a molecule's behavior in a biological system. These changes are primarily driven by the high electronegativity of the fluorine atoms, the strength of the carbon-fluorine bond, and the group's overall lipophilicity.
Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[5] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2][5] By replacing a metabolically labile methyl or hydrogen group with a CF₃ group, medicinal chemists can effectively block common metabolic pathways, such as oxidation.[2][6] This "metabolic switching" leads to a longer in vivo half-life, reduced clearance, and improved bioavailability.[2][6]
| Compound Pair | Parameter | Without CF₃ Group | With CF₃ Group | Fold Change | Reference |
| Celecoxib Analogue | Number of Metabolites (in vitro) | Higher (e.g., 18 for WIN 54954) | Lower (e.g., 8 for analogue 3 ) | ~2.3x reduction | [7] |
| Fluoxetine vs. (R)-De(trifluoromethyl) Fluoxetine | Elimination Half-life (t½) | Shorter (data for direct analog not available) | Longer (1-3 days for acute administration) | - | [8] |
| General Observation | In vitro Half-life (t½) in Liver Microsomes | Shorter | Longer | - | [2] |
| General Observation | Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | - | [2] |
Lipophilicity
The trifluoromethyl group is highly lipophilic, a property that significantly influences a drug's ability to cross biological membranes, including the blood-brain barrier.[2][9] The Hansch lipophilicity parameter (π) for the CF₃ group is approximately +0.88, indicating its strong contribution to a molecule's overall lipophilicity (LogP).[3] This increased lipophilicity can enhance absorption and distribution, leading to improved drug exposure at the target site.[5] However, the impact on lipophilicity can be context-dependent, influenced by the position of the CF₃ group within the molecule.[10]
| Compound | LogP | Reference |
| Aniline | 0.90 | [1] |
| 2-Fluoroaniline | 1.15 | [1] |
| 4-Fluoroaniline | 1.15 | [1] |
| 2-(Trifluoromethyl)aniline | 1.75 | [1] |
| 3-(Trifluoromethyl)aniline | 2.01 | [1] |
| 4-(Trifluoromethyl)aniline | 1.90 | [1] |
| Celecoxib | 3.5 | [11] |
| Fluoxetine | 4.05 | [12] |
| Sitagliptin (AlogP) | 2.02 | [13] |
Binding Affinity
The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence a molecule's electronic properties, thereby modulating its binding affinity to the target protein.[5] The CF₃ group can alter the acidity or basicity of nearby functional groups, affecting their ionization state within the binding pocket.[9] Furthermore, the fluorine atoms can participate in favorable non-covalent interactions, such as orthogonal multipolar interactions with backbone carbonyls, which can enhance binding affinity.[14] The steric bulk of the CF₃ group can also induce conformational changes in the ligand or the protein that are favorable for binding.[9]
| Compound Pair | Target | Parameter | Without CF₃ Group | With CF₃ Group | Fold Change | Reference |
| Celecoxib vs. TFM-C | COX-2 | IC₅₀ | Lower (Celecoxib is a potent inhibitor) | 205-fold Higher (TFM-C is a weak inhibitor) | 205x decrease in potency | [4] |
| Sitagliptin | DPP-4 | IC₅₀ | - | 18 nM | - | [15] |
| Fluoxetine (S-enantiomer) | Serotonin Transporter | Kᵢ | - | 0.82 nM | - |
Acidity and Basicity (pKa)
The powerful electron-withdrawing inductive effect of the trifluoromethyl group can have a dramatic impact on the pKa of nearby acidic or basic functional groups. For acidic protons, the CF₃ group stabilizes the conjugate base, leading to a significant decrease in pKa (stronger acid).[16] Conversely, for basic amines, the CF₃ group withdraws electron density from the nitrogen atom, making it less likely to accept a proton and thus lowering its pKa (weaker base).[1] This modulation of pKa is crucial for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
| Compound | pKa | Reference |
| Benzoic Acid | 4.20 | [2] |
| 4-Fluorobenzoic Acid | 4.14 | [2] |
| 3-Fluorobenzoic Acid | 3.86 | [2] |
| 2-Fluorobenzoic Acid | 3.27 | [2] |
| Trifluoroacetic Acid | 0.23 | [16] |
| Aniline | 4.63 | [1] |
| 4-Fluoroaniline | 4.65 | [1] |
| 3-(Trifluoromethyl)aniline | 3.50 | [1] |
| 2-(Trifluoromethyl)aniline | 0.45 | [1] |
Experimental Protocols
Determination of Lipophilicity (LogP) by Shake-Flask Method
This method directly measures the partitioning of a compound between n-octanol and water.
1. Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
2. Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add a known volume of the stock solution to a vial containing a known volume of n-octanol and water (or buffer). The final concentration of the compound should be within the linear range of the analytical method.
-
Securely cap the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibration.
-
Centrifuge the vial to ensure complete phase separation.
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Quantify the concentration of the compound in each phase using a validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of the partition coefficient.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
1. Materials:
-
Test compound
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates
-
LC-MS/MS system for analysis
2. Protocol:
-
Prepare a working solution of the test compound in the phosphate buffer.
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding the quenching solution.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.[2]
Competitive Binding Assay
This assay determines the affinity of a test compound for a target receptor by measuring its ability to compete with a known radiolabeled or fluorescently labeled ligand.
1. Materials:
-
Target receptor (e.g., cell membranes expressing the receptor, purified receptor)
-
Labeled ligand (radioligand or fluorescent ligand) with known affinity for the target
-
Test compound
-
Assay buffer
-
Filter plates and filtration apparatus (for radioligand binding) or a microplate reader (for fluorescence-based assays)
-
Scintillation counter (for radioligand binding)
2. Protocol:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the target receptor, the labeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free labeled ligand. For radioligand assays, this is typically done by rapid filtration through filter plates. For fluorescence assays, the signal is read directly in the plate.
-
Quantify the amount of bound labeled ligand.
-
Plot the percentage of specific binding of the labeled ligand as a function of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.
-
The inhibition constant (Kᵢ) of the test compound can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualization of Concepts and Pathways
Drug Discovery Workflow: Hit-to-Lead Optimization with Trifluoromethylation
The decision to introduce a trifluoromethyl group is a strategic one, typically occurring during the hit-to-lead and lead optimization phases of drug discovery. The following workflow illustrates this process.
Caption: A typical workflow for hit-to-lead optimization in drug discovery, highlighting the strategic introduction of a trifluoromethyl group to address identified liabilities.
Signaling Pathway: Celecoxib and the COX-2 Pathway
Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains a trifluoromethyl group and selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.
Caption: Simplified signaling pathway of the COX-2 enzyme and its inhibition by the trifluoromethyl-containing drug, celecoxib.
Signaling Pathway: Fluoxetine and the Serotonin Transporter
Fluoxetine (Prozac), a widely prescribed antidepressant, features a trifluoromethyl group and functions as a selective serotonin reuptake inhibitor (SSRI).
Caption: The mechanism of action of fluoxetine, a trifluoromethyl-containing SSRI, in the serotonergic synapse.
Signaling Pathway: Sitagliptin and the DPP-4 Pathway
Sitagliptin, an oral hypoglycemic agent, contains two trifluoromethyl groups and is a dipeptidyl peptidase-4 (DPP-4) inhibitor.
Caption: The role of the trifluoromethyl-containing drug, sitagliptin, in the inhibition of DPP-4 and the subsequent regulation of glucose homeostasis.
Conclusion
The trifluoromethyl group is a powerful and versatile functional group in the medicinal chemist's toolkit. Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity has led to its presence in a wide array of successful therapeutic agents. A thorough understanding of its properties and the strategic rationale for its incorporation are crucial for the design and development of next-generation pharmaceuticals. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of the trifluoromethyl group in their drug discovery endeavors.
References
- 1. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pharmacokinetics of SSRI antidepressants: half-life and clinical applicability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluoxetine - Wikipedia [en.wikipedia.org]
- 9. Characterization of two cyclic metabolites of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Challenges and Opportunities for Celecoxib Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Hazards and Handling Precautions for 2-Bromo-5-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hazards and essential handling precautions for 2-Bromo-5-methylbenzotrifluoride. The information is intended to support safe laboratory practices and mitigate risks associated with the use of this compound in research and development.
Chemical and Physical Properties
This compound is a halogenated aromatic compound. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 261952-20-9 |
| Molecular Formula | C₈H₆BrF₃ |
| Molecular Weight | 239.03 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 134-137 °C |
| Density | 1.56 g/mL |
| Melting Point | -20 °C |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, chloroform, and dimethylformamide.[1] |
Hazard Identification and Classification
While specific toxicological data for this compound is limited, information from structurally similar compounds, such as 2-Bromo-5-fluorobenzotrifluoride and other halogenated benzotrifluorides, indicates potential hazards. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
Table 2: GHS Hazard Classification (Based on related compounds)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3][4] |
Signal Word: Warning
Hazard Pictograms:
Handling and Storage Precautions
Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive assessment of risks should be conducted before handling this compound. The following PPE is mandatory:
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] | Protects against splashes and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. | Prevents skin contact and potential absorption. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5] | Minimizes inhalation of harmful vapors. |
Safe Handling Procedures
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Spill Procedures:
-
Minor Spills: Absorb with an inert dry material (e.g., sand, vermiculite) and place in a sealed, properly labeled container for disposal as hazardous waste.
-
Major Spills: Evacuate the area and alert emergency personnel. Prevent the spill from entering drains or waterways.
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
First Aid Measures
In case of exposure, follow these first aid procedures:
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[1][2] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2] |
Fire and Explosion Hazards
While not considered highly flammable, this compound is a combustible liquid.
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Water spray can be used to cool fire-exposed containers.[2]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide.
-
Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. Waste should be segregated and collected in designated, properly labeled containers.
Experimental Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
The Reactivity of the C-Br Bond in Aryl Bromides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in aryl bromides, a pivotal functional group in modern organic synthesis and drug development. The unique electronic and steric properties of the C-Br bond in an aromatic system allow for a diverse range of chemical transformations, making aryl bromides versatile building blocks for the construction of complex molecules. This document details the fundamental principles governing C-Br bond reactivity, explores key reaction classes with detailed experimental protocols, presents quantitative data for comparative analysis, and provides visual representations of reaction mechanisms and workflows.
Fundamental Principles of C-Br Bond Reactivity in Aryl Bromides
The reactivity of the C-Br bond in aryl bromides is primarily influenced by the hybridization of the carbon atom and the electronic effects of substituents on the aromatic ring. The carbon atom of the C-Br bond is sp² hybridized, which imparts a shorter and stronger bond compared to the C-Br bond in alkyl bromides (sp³ hybridized). This inherent strength makes the uncatalyzed cleavage of the C-Br bond in aryl bromides challenging.
However, the C-Br bond is susceptible to attack by various reagents through several key mechanisms, largely facilitated by transition metal catalysts. The reactivity can be modulated by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups (EWGs) generally increase the reactivity of aryl bromides in nucleophilic aromatic substitution and in the oxidative addition step of many cross-coupling reactions by making the ipso-carbon more electrophilic. Conversely, electron-donating groups (EDGs) can sometimes accelerate reactions where electron density at the metal center is crucial in the catalytic cycle.
Bond Dissociation Energy
The C-Br bond dissociation energy (BDE) is a critical parameter that reflects the strength of the bond. While specific values can vary with the substitution pattern on the aromatic ring, a general understanding of these energies helps in predicting reactivity.
| Compound | C-Br Bond Dissociation Energy (kcal/mol) |
| Bromobenzene | ~82.6 |
| 4-Nitro-bromobenzene | Lower than Bromobenzene (destabilized by EWG) |
| 4-Methoxy-bromobenzene | Higher than Bromobenzene (stabilized by EDG) |
Key Reactions of Aryl Bromides
Aryl bromides are precursors to a vast array of organic compounds, primarily through transition metal-catalyzed cross-coupling reactions and other transformations.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental in modern organic synthesis and are extensively used in the pharmaceutical industry. The general reactivity trend for the aryl halide in the rate-determining oxidative addition step is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[1]
The Suzuki-Miyaura coupling forms a carbon-carbon bond between an aryl bromide and an organoboron compound.
Catalytic Cycle:
Experimental Protocol: Suzuki-Miyaura Coupling of 1-bromo-4-(chloromethyl)benzene with p-tolylboronic acid [2]
-
Reaction Setup: To a reaction vessel, add 1-bromo-4-(chloromethyl)benzene (0.30 mmol), p-tolylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol %), PCy₃·HBF₄ (0.4 mol %), and Cs₂CO₃ (2 equiv.).
-
Solvent Addition: Add toluene (1.0 mL) and water (0.1 mL).
-
Inert Atmosphere: Purge the vessel with argon.
-
Reaction: Heat the mixture at 80 °C for 2 hours with stirring.
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
The Heck reaction forms a carbon-carbon bond between an aryl bromide and an alkene.
Catalytic Cycle:
Experimental Protocol: Heck Reaction of 4-bromotoluene with styrene [3]
-
Reaction Setup: In a microwave vial, add 4-bromotoluene (100 mg, 1 equiv.), Et₄NCl (3 equiv.), AcONa (2.5 equiv.), and Pd EnCat®40 (0.8 mol%).
-
Solvent and Reagent Addition: Disperse the solids in ethanol (2 mL) and then add styrene (1 equiv.).
-
Reaction: Heat the reaction mixture using microwave radiation at 140°C for 30 minutes.
-
Work-up and Purification: After cooling, the catalyst can be filtered off. The filtrate is then worked up using standard extraction and purification techniques like column chromatography.
This reaction forms a carbon-nitrogen bond between an aryl bromide and an amine.
Catalytic Cycle:
References
- 1. mdpi.com [mdpi.com]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry and materials science for the construction of biaryl and heteroaryl structures.[3]
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 2-Bromo-5-methylbenzotrifluoride. The presence of both an electron-withdrawing trifluoromethyl group and an electron-donating methyl group on the aromatic ring makes this substrate an interesting and synthetically useful building block. The electron-withdrawing nature of the trifluoromethyl group is expected to facilitate the oxidative addition step in the catalytic cycle, a key step for successful coupling.[4] These protocols are designed to serve as a robust starting point for researchers, providing both general and specific methodologies for the successful synthesis of 2-aryl-5-methylbenzotrifluoride derivatives.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with various arylboronic acids is depicted below:
Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of this compound.
Data Presentation: Reaction Conditions and Expected Yields
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The data is compiled based on established protocols for structurally similar electron-deficient and substituted aryl bromides.
Table 1: Screening of Reaction Conditions
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | Good |
| 2 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 90 | 16 | Excellent |
| 3 | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2) | THF/H₂O (10:1) | 80 | 12 | High |
| 4 | [Pd(allyl)Cl]₂ (1.5) / cataCXium A (3) | K₂CO₃ (2) | 2-MeTHF/H₂O (10:1) | 100 | 10 | Excellent |
Table 2: Substrate Scope with Optimized Conditions
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-5-methylbenzotrifluoride | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-methylbenzotrifluoride | 80-90 |
| 3 | 4-Acetylphenylboronic acid | 2-(4-Acetylphenyl)-5-methylbenzotrifluoride | 75-85 |
| 4 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-5-methylbenzotrifluoride | 80-90 |
| 5 | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-5-methylbenzotrifluoride | 70-80 |
| 6 | Pyridine-3-boronic acid | 2-(Pyridin-3-yl)-5-methylbenzotrifluoride | 65-75 |
Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a widely used and effective method for the coupling of aryl bromides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure for High Yields
This protocol utilizes a more active catalyst system that can lead to higher yields and shorter reaction times.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and SPhos to a dry Schlenk flask.
-
Add toluene and stir for 10 minutes to form the active catalyst complex.
-
To this mixture, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the degassed water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, follow the workup and purification procedure described in Protocol 1.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-5-methylbenzotrifluoride. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized molecules relevant to the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the trifluoromethyl group and the presence of the methyl group influence the reactivity of the C-Br bond, making tailored reaction conditions essential for successful transformations.
This document covers several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. For each reaction type, optimized conditions and representative experimental data are presented to guide researchers in their synthetic endeavors.
Data Presentation
The following tables summarize the quantitative data for various palladium-catalyzed cross-coupling reactions of this compound with different coupling partners.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 88 |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 78 |
| 3 | n-Hexylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 16 | 89 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 91 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 84 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N | Toluene | 70 | 10 | 88 |
Table 4: Heck Reaction of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | Et₃N | DMF | 120 | 24 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | NaOAc | DMA | 130 | 18 | 82 |
| 3 | 1-Octene | Herrmann's catalyst (1) | - | K₂CO₃ | NMP | 140 | 36 | 68 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of 2-Phenyl-5-methylbenzotrifluoride
-
To a dry Schlenk flask, add this compound (1.0 mmol, 239 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination
Synthesis of 4-(5-methyl-2-(trifluoromethyl)phenyl)morpholine
-
In a glovebox, charge a dry Schlenk tube with sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19 mg).
-
Add this compound (1.0 mmol, 239 mg) and morpholine (1.2 mmol, 105 µL).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
Synthesis of 1-methyl-4-(phenylethynyl)-2-(trifluoromethyl)benzene
-
To a dry Schlenk flask, add this compound (1.0 mmol, 239 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol, 279 µL).
-
Add phenylacetylene (1.1 mmol, 121 µL) dropwise.
-
Stir the reaction mixture at 65 °C for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Heck Reaction
Synthesis of 1-methyl-4-styryl-2-(trifluoromethyl)benzene
-
To a sealed tube, add this compound (1.0 mmol, 239 mg), palladium(II) acetate (0.03 mmol, 6.7 mg), tri(o-tolyl)phosphine (0.06 mmol, 18.3 mg), and triethylamine (1.5 mmol, 209 µL).
-
Add styrene (1.2 mmol, 138 µL) and anhydrous N,N-dimethylformamide (5 mL).
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
Application Notes and Protocols: The Use of 2-Bromo-5-methylbenzotrifluoride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-5-methylbenzotrifluoride as a versatile building block in the synthesis of pharmaceutical intermediates. This compound, also known by its IUPAC name 1-bromo-4-methyl-2-(trifluoromethyl)benzene, is a valuable starting material for introducing the 4-methyl-2-(trifluoromethyl)phenyl moiety into target molecules. Its trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, while the bromo-substituent serves as a key handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.
The primary applications of this compound in pharmaceutical synthesis revolve around its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures found in a wide range of therapeutic agents, including kinase inhibitors and other targeted therapies.
Data Presentation: Representative Cross-Coupling Reactions
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions using this compound. The data presented is illustrative and may require optimization for specific substrates.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 80-90 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 18 | 75-85 |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 70-80 |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a biaryl structure, a common core in many pharmaceutical compounds.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.03 mmol) to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system (e.g., 10 mL of Toluene/Water 4:1) via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine, a key transformation in the synthesis of many nitrogen-containing pharmaceuticals.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Strong base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (1.4 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol) to the tube.
-
Seal the tube, remove from the glovebox (if used), and add the anhydrous, degassed solvent (e.g., 5 mL of Toluene) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 110°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion (typically 18-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application of 2-Bromo-5-methylbenzotrifluoride in Agrochemical Development: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methylbenzotrifluoride is a versatile fluorinated aromatic compound that serves as a crucial intermediate in the synthesis of various agrochemicals. Its trifluoromethyl group and bromine atom provide unique properties that are leveraged to create potent and effective active ingredients for crop protection. This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in the development of modern agrochemicals, with a specific focus on the synthesis of phenylpyrazole insecticides.
Application as a Key Building Block for Phenylpyrazole Insecticides
This compound is a precursor for the synthesis of trifluoromethylaniline derivatives, which are essential building blocks for a significant class of insecticides known as phenylpyrazoles. These insecticides are highly effective against a broad spectrum of pests and are widely used in agriculture and public health. The trifluoromethyl moiety is a key pharmacophore that enhances the biological activity of these compounds.
A prominent example of an agrochemical derived from a trifluoromethylaniline intermediate is Fipronil . Fipronil is a broad-spectrum insecticide that disrupts the central nervous system of insects by blocking GABA-gated chloride channels.[1] The synthesis of Fipronil involves the preparation of 2,6-dichloro-4-trifluoromethylaniline, which can be conceptually derived from this compound through a series of chemical transformations.
Synthetic Pathway Overview: From this compound to Phenylpyrazole Insecticides
The overall synthetic strategy involves the conversion of this compound to a key trifluoromethylaniline intermediate, which is then used to construct the pyrazole ring system characteristic of this class of insecticides.
Figure 1. Conceptual synthetic pathway from this compound to phenylpyrazole insecticides.
Experimental Protocols
The following are representative, multi-step experimental protocols for the synthesis of a key intermediate and its subsequent conversion to a phenylpyrazole insecticide.
Protocol 1: Synthesis of 2,6-Dichloro-4-trifluoromethylaniline from a Substituted Benzotrifluoride (Illustrative)
This protocol illustrates a general method for the preparation of the key aniline intermediate. While not starting directly from this compound, it demonstrates the crucial chlorination and amination steps often employed in the synthesis of such intermediates.
Materials:
-
p-Chlorobenzotrifluoride
-
Chlorine gas
-
Iron(III) chloride (catalyst)
-
Ammonia
-
Solvent (e.g., a high-boiling point aromatic solvent)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Chlorination: To a solution of p-chlorobenzotrifluoride in a suitable solvent, add a catalytic amount of iron(III) chloride. Bubble chlorine gas through the solution at a controlled rate while monitoring the reaction progress by gas chromatography (GC). The reaction temperature is typically maintained between 50-70°C.
-
Work-up: Once the desired degree of chlorination is achieved, purge the reaction mixture with nitrogen to remove excess chlorine. Wash the organic layer with an aqueous solution of sodium bisulfite to quench any remaining chlorine, followed by a wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude chlorinated intermediate.
-
Ammonolysis: The crude chlorinated intermediate is subjected to high-pressure ammonolysis. The intermediate is charged into a high-pressure autoclave with a solution of ammonia in a suitable solvent. The reaction is heated to a high temperature (e.g., 150-200°C) and pressure for several hours.
-
Purification: After cooling, the reaction mixture is carefully vented. The product, 2,6-dichloro-4-trifluoromethylaniline, is isolated by extraction and purified by crystallization or column chromatography.
Protocol 2: Synthesis of Fipronil from 2,6-Dichloro-4-trifluoromethylaniline
This protocol outlines the subsequent steps to construct the fipronil molecule from the key aniline intermediate.
Materials:
-
2,6-Dichloro-4-trifluoromethylaniline
-
Ethyl 2,3-dicyanopropionate
-
Sodium nitrite
-
Hydrochloric acid
-
Potassium thiocyanate
-
Trifluoroacetic anhydride
-
Hydrogen peroxide
-
Solvents (e.g., acetic acid, ethanol)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Diazotization: Dissolve 2,6-dichloro-4-trifluoromethylaniline in a mixture of acetic acid and hydrochloric acid. Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes.
-
Pyrazole Ring Formation: In a separate flask, dissolve ethyl 2,3-dicyanopropionate in ethanol. To this solution, add the previously prepared diazonium salt solution slowly while maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The resulting pyrazole derivative will precipitate and can be collected by filtration.
-
Introduction of the Trifluoromethylsulfinyl Group: The pyrazole intermediate is then subjected to a series of reactions to introduce the trifluoromethylsulfinyl group at the 4-position. This typically involves reaction with a source of trifluoromethylthiol, followed by oxidation. For example, the pyrazole can be reacted with potassium thiocyanate followed by treatment with trifluoroacetic anhydride and then oxidation with hydrogen peroxide to yield fipronil.[2][3][4]
-
Purification: The final product, fipronil, is purified by crystallization from a suitable solvent to yield a white crystalline solid.
Quantitative Data
The efficacy of agrochemicals derived from this compound intermediates is a critical aspect of their development. The following table summarizes representative biological activity data for Fipronil against various pests.
| Compound | Target Pest | Bioassay Method | Activity (LC50/LD50) | Reference |
| Fipronil | Diamondback moth (Plutella xylostella) | Leaf dip | 0.15 mg/L | [Fipronil technical factsheet] |
| Fipronil | Colorado potato beetle (Leptinotarsa decemlineata) | Topical application | 0.004 µ g/insect | [Fipronil technical factsheet] |
| Fipronil | German cockroach (Blattella germanica) | Oral | 0.06 mg/kg | [Fipronil technical factsheet] |
Mode of Action and Signaling Pathway
Phenylpyrazole insecticides, such as Fipronil, act as potent blockers of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.
Figure 2. Simplified signaling pathway of Fipronil's mode of action in an insect neuron.
By blocking the chloride channels, Fipronil prevents the influx of chloride ions into the neuron. This leads to a state of hyperexcitation of the central nervous system, resulting in paralysis and eventual death of the insect. The selectivity of Fipronil for insect GABA receptors over mammalian receptors contributes to its favorable toxicological profile for non-target species.
Conclusion
This compound is a valuable and strategic starting material in the synthesis of highly effective agrochemicals. Its utility in the preparation of key trifluoromethylaniline intermediates for phenylpyrazole insecticides like Fipronil highlights its importance in modern crop protection. The protocols and data presented in this document provide a comprehensive overview for researchers and professionals engaged in the discovery and development of new agrochemical solutions. Further research into novel derivatives and applications of this compound holds the potential for the development of next-generation pesticides with improved efficacy and environmental profiles.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-5-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methylbenzotrifluoride is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of target molecules. However, the substitution of the bromine atom via classical nucleophilic aromatic substitution (SNAr) is challenging. The electron-withdrawing trifluoromethyl group is meta to the bromine leaving group, offering only weak inductive activation. Furthermore, the para-methyl group is electron-donating, which further deactivates the ring towards nucleophilic attack.
Consequently, transition-metal-catalyzed cross-coupling reactions are the methods of choice for the functionalization of this compound with a variety of nucleophiles. This document provides detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination (for N-nucleophiles) and the copper-catalyzed Ullmann condensation (for O- and S-nucleophiles), which are robust and versatile methods for forming C-N, C-O, and C-S bonds with this substrate.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the nucleophilic substitution on this compound using established catalytic systems. These conditions are based on general protocols for related aryl bromides and serve as an excellent starting point for optimization.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination with N-Nucleophiles
| Nucleophile (Nu-H) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | 75-95 |
| Anilines | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 8-16 | 80-98 |
| N-Heterocycles (e.g., Imidazole) | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 90-110 | 12-24 | 70-90 |
Table 2: Copper-Catalyzed Ullmann Condensation with O- and S-Nucleophiles
| Nucleophile (Nu-H) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenols | CuI / 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110-130 | 24 | 70-90 |
| Aliphatic Alcohols | CuI / N,N-dimethylglycine | K₂CO₃ | Toluene | 110 | 24-48 | 60-85 |
| Thiols | CuBr / 1,10-Phenanthroline | K₃PO₄ | DMF | 80-100 | 12-24 | 75-95 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination with an Aniline Derivative
This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with an aniline.[1][2]
Materials:
-
This compound
-
Aniline derivative (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction tube
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and BINAP (0.03 eq).
-
Cap the flask with a septum, and evacuate and backfill with inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add sodium tert-butoxide (1.4 eq).
-
Via syringe, add anhydrous toluene, followed by the aniline derivative (1.2 eq).
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 8-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.
Protocol 2: Ullmann Condensation with a Phenol Derivative
This protocol outlines a general procedure for the copper-catalyzed C-O cross-coupling of this compound with a phenol.[3]
Materials:
-
This compound
-
Phenol derivative (1.5 equivalents)
-
Copper(I) iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction tube
Procedure:
-
To a dry Schlenk flask, add copper(I) iodide (0.10 eq), 1,10-phenanthroline (0.20 eq), and cesium carbonate (2.0 eq).
-
Cap the flask, and evacuate and backfill with inert gas three times.
-
Add this compound (1.0 eq) and the phenol derivative (1.5 eq).
-
Via syringe, add anhydrous DMF.
-
Seal the flask and place it in a preheated oil bath at 110-130 °C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl ether.
Mandatory Visualization
Caption: Workflow for Palladium-Catalyzed Buchwald-Hartwig Amination.
Caption: Simplified Catalytic Cycle for Copper-Catalyzed Ullmann Condensation.
References
Synthesis of Novel Heterocyclic Compounds from 2-Bromo-5-methylbenzotrifluoride: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 2-Bromo-5-methylbenzotrifluoride as a key starting material. The protocols focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental transformations in modern synthetic organic chemistry and drug discovery.
Introduction
This compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds. The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules, making this starting material particularly attractive for the development of new pharmaceutical agents. The bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of diverse heterocyclic moieties. This application note outlines detailed procedures for the synthesis of representative nitrogen, oxygen, and sulfur-containing heterocycles.
General Synthetic Strategies
The synthesis of novel heterocyclic compounds from this compound can be broadly categorized into several key palladium-catalyzed cross-coupling reactions. These methods offer a powerful and versatile approach to construct C-C, C-N, and C-S bonds.
Figure 1. General synthetic pathways from this compound.
I. Synthesis of N-Aryl Heterocycles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of nitrogen-containing nucleophiles. This reaction is particularly useful for the synthesis of N-aryl heterocycles, which are prevalent motifs in many biologically active compounds.
A. General Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a generic N-heterocycle.
Reaction Scheme:
where Ar = 5-methyl-2-(trifluoromethyl)phenyl and Het = a heterocyclic moiety.
Experimental Workflow:
Figure 2. General workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
N-Heterocycle (e.g., pyrazole, imidazole, indole) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (4-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the N-heterocycle, palladium(II) acetate, the phosphine ligand, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | N-Heterocycle | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyrazole | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 85 |
| 2 | Imidazole | Pd₂(dba)₃ (1) | SPhos (3) | NaOtBu | Dioxane | 90 | 20 | 78 |
| 3 | Indole | Pd(OAc)₂ (3) | BINAP (6) | K₂CO₃ | Toluene | 110 | 24 | 65 |
Note: The reaction conditions provided are general and may require optimization for specific substrates. The choice of ligand and base is crucial for achieving high yields.
II. Synthesis of Aryl-Heterocycles via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. It involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This reaction is particularly effective for coupling this compound with various heterocyclic boronic acids or esters.
A. General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a heterocyclic boronic acid.
Reaction Scheme:
where Ar = 5-methyl-2-(trifluoromethyl)phenyl and Het = a heterocyclic moiety.
Experimental Workflow:
Figure 3. General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Heterocyclic boronic acid (e.g., pyridine-3-boronic acid, thiophene-2-boronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium fluoride (CsF)) (2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine this compound, the heterocyclic boronic acid, the palladium catalyst, and the base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the specified temperature (typically 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Heterocyclic Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 92 | | 2 | Thiophene-2-boronic acid | PdCl₂(dppf) (2) | CsF | Toluene/EtOH/H₂O (2:1:1) | 85 | 18 | 88 | | 3 | Furan-2-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 95 |
III. Synthesis of Aryl-Alkynyl Precursors via Sonogashira Coupling
The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The resulting aryl-alkynyl compounds can serve as versatile precursors for the synthesis of various heterocyclic systems through subsequent cyclization reactions.
A. General Protocol for Sonogashira Coupling
This protocol describes a general procedure for the copper-co-catalyzed palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Reaction Scheme:
where Ar = 5-methyl-2-(trifluoromethyl)phenyl and R can be a group that facilitates subsequent heterocycle formation.
Experimental Workflow:
Figure 4. General workflow for Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)) (2.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, copper(I) iodide, and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required for 6-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 60 | 8 | 90 |
| 3 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (3) | Et₃N | THF | RT | 16 | 82 |
Conclusion
The protocols detailed in this application note provide robust and versatile methods for the synthesis of a variety of novel heterocyclic compounds from this compound. These palladium-catalyzed cross-coupling reactions are highly efficient and tolerate a wide range of functional groups, making them invaluable tools for researchers in drug discovery and materials science. The provided data and workflows serve as a practical guide for the successful implementation of these synthetic transformations. Further optimization of the reaction conditions may be necessary for specific substrates to achieve maximum yields and purity.
Application Notes and Protocols: Bromination of 4-Methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective bromination of 4-methylbenzotrifluoride. Two primary synthetic routes are explored: electrophilic aromatic substitution to yield 3-bromo-4-methylbenzotrifluoride and free-radical bromination to afford 4-(bromomethyl)benzotrifluoride. These compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Introduction
4-Methylbenzotrifluoride is a versatile starting material in organic synthesis. The presence of both an activating methyl group and a deactivating trifluoromethyl group on the aromatic ring, as well as the benzylic protons of the methyl group, allows for selective bromination at two distinct positions depending on the reaction conditions. Control over the reaction pathway is crucial for the synthesis of specific downstream targets.
-
Electrophilic Aromatic Bromination: This pathway introduces a bromine atom onto the aromatic ring. The directing effects of the methyl group (ortho, para-directing) and the trifluoromethyl group (meta-directing) result in the selective formation of 3-bromo-4-methylbenzotrifluoride. This reaction is typically catalyzed by a Lewis acid.
-
Free-Radical Bromination: This pathway introduces a bromine atom onto the methyl group (benzylic position). This reaction proceeds via a free-radical mechanism, typically initiated by light or a radical initiator, using a reagent like N-bromosuccinimide (NBS) that provides a low concentration of bromine radicals.
Data Presentation
The following tables summarize the quantitative data for the two primary bromination reactions of 4-methylbenzotrifluoride.
Table 1: Electrophilic Aromatic Bromination of 4-Methylbenzotrichloride
| Product | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3-Bromo-4-methylbenzotrichloride | Bromine | Iron (III) sulfide | None | 30 | 6 | 61 | [1] |
Note: The cited protocol is for the bromination of 4-methylbenzotrichloride, which is then fluorinated to yield 3-bromo-4-methylbenzotrifluoride. The yield is for the bromination step.
Table 2: Free-Radical Benzylic Bromination of Substituted Toluenes
| Starting Material | Product | Reagents | Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methoxyimino-o-tolyl-acetic acid methyl ester | (2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester | N-Bromosuccinimide (NBS) | 2,2'-Azobisisobutyronitrile (AIBN) | 1,2-Dichlorobenzene | 80 | 8 | 92 | [2] |
| Nitrotoluene derivative | Monobromide derivative | N-Bromosuccinimide (NBS) | Benzoyl peroxide | Not specified | Not specified | 8-21 | 68-81 | [3] |
| Toluene | Benzyl bromide | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Zirconium(IV) chloride | Dichloromethane | Room Temperature | 2 | 86 | [4] |
Experimental Protocols
Protocol 1: Electrophilic Aromatic Bromination to Synthesize 3-Bromo-4-methylbenzotrifluoride
This protocol is adapted from a procedure for the bromination of 4-methylbenzotrichloride, a direct precursor.
Materials:
-
4-Methylbenzotrichloride
-
Bromine
-
Iron (III) sulfide (FeS)
-
Nitrogen gas
-
Anhydrous hydrofluoric acid (HF) - EXTREME CAUTION REQUIRED
-
Reaction vessel equipped with a stirrer, dropping funnel, and gas outlet
Procedure:
-
To a suitable reaction vessel, add 240 g of 4-methylbenzotrichloride and 0.5 g of iron (III) sulfide.
-
With stirring, add 160 g of bromine dropwise at 30°C.
-
After the addition is complete, continue stirring the mixture at 30°C for 6 hours.
-
Purge the reaction mixture with nitrogen gas to expel any excess bromine.
-
The resulting crude bromination product, 3-bromo-4-methylbenzotrichloride, is then carefully added dropwise to 200 g of anhydrous hydrofluoric acid at -10°C in a suitable fluorinating apparatus.
-
The subsequent fluorination step is carried out under pressure to yield 3-bromo-4-methyl-benzotrifluoride.
-
The final product is purified by fractional distillation.[1]
Safety Precautions:
-
This reaction should be carried out in a well-ventilated fume hood.
-
Anhydrous hydrofluoric acid is extremely corrosive and toxic. Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield, is mandatory. Ensure an HF-specific first aid kit (calcium gluconate gel) is readily available.
-
Bromine is also highly corrosive and toxic. Handle with extreme care.
Protocol 2: Free-Radical Benzylic Bromination to Synthesize 4-(Bromomethyl)benzotrifluoride
This protocol is a representative procedure based on the Wohl-Ziegler bromination of substituted toluenes.
Materials:
-
4-Methylbenzotrifluoride
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl4) or Acetonitrile (CH3CN)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Light source (e.g., UV lamp or a high-wattage incandescent bulb) if not using a chemical initiator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylbenzotrifluoride in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
The reaction mixture is heated to reflux under an inert atmosphere.[5] If photochemical initiation is used, the flask is irradiated with a suitable light source.
-
The progress of the reaction can be monitored by TLC or GC analysis. The reaction is typically complete when the denser NBS is consumed and the less dense succinimide floats on top of the solvent.[6]
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
Safety Precautions:
-
Carbon tetrachloride is a known carcinogen and is harmful to the environment. If possible, use a less hazardous solvent like acetonitrile.[7]
-
NBS is a lachrymator and should be handled in a fume hood.
-
Radical initiators like AIBN and benzoyl peroxide can be explosive under certain conditions. Handle with care and follow recommended safety guidelines.
Mandatory Visualizations
Caption: Electrophilic Aromatic Bromination Pathway.
Caption: Free-Radical Benzylic Bromination Workflow.
References
- 1. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. newera-spectro.com [newera-spectro.com]
- 4. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
Application Notes and Protocols for the Functionalization of the Methyl Group on 2-Bromo-5-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the methyl group on 2-Bromo-5-methylbenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The functionalization of this methyl group opens avenues for the introduction of diverse chemical moieties, enabling the exploration of novel chemical spaces in drug discovery and development. This document outlines two primary transformations: benzylic bromination to yield 2-bromo-5-(bromomethyl)benzotrifluoride and oxidation to 2-bromo-5-formylbenzotrifluoride.
Introduction
This compound is a substituted toluene derivative whose methyl group can be selectively functionalized to introduce versatile chemical handles. The electron-withdrawing nature of the trifluoromethyl and bromo groups influences the reactivity of the methyl group, making it amenable to free-radical halogenation and oxidation. The resulting products, a benzyl bromide and a benzaldehyde, are valuable precursors for the synthesis of more complex molecules with potential biological activity.
Functionalization Pathways
The primary functionalization strategies for the methyl group of this compound involve benzylic bromination and oxidation. These transformations provide key intermediates for further synthetic manipulations.
Caption: Key functionalization pathways of this compound.
Benzylic Bromination to 2-Bromo-5-(bromomethyl)benzotrifluoride
Benzylic bromination is a common and effective method for introducing a reactive handle onto a toluene derivative. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) allows for the selective bromination of the benzylic position.
Experimental Protocol
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent (e.g., acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Add the solvent (e.g., carbon tetrachloride), followed by N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and maintain for the required reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine.
-
Subsequently, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 2-bromo-5-(bromomethyl)benzotrifluoride.
Data Presentation
| Reactant | Reagent | Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Toluene Derivative | NBS (1.1 eq) | AIBN (cat.) | CCl₄ | Reflux | 4-8 | 75-90 | General Protocol |
| Electron-deficient Toluene | NBS (1.2 eq) | Benzoyl Peroxide (cat.) | CH₃CN | Reflux | 6-12 | 60-80 | General Protocol |
Note: The data presented is based on general protocols for benzylic bromination of substituted toluenes and may require optimization for this compound.
Oxidation to 2-Bromo-5-formylbenzotrifluoride
The oxidation of the benzylic methyl group to an aldehyde provides a valuable synthetic intermediate for various carbon-carbon bond-forming reactions. Several methods can be employed, with manganese dioxide (MnO₂) being a common and relatively mild oxidant for this transformation.
Experimental Protocol
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Celite® or other filtration aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, depending on solvent and temperature)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound and the solvent (e.g., dichloromethane).
-
Add a stoichiometric excess of activated manganese dioxide (MnO₂).
-
Stir the suspension vigorously at the desired temperature (room temperature to reflux). Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad with additional solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2-bromo-5-formylbenzotrifluoride.
Data Presentation
| Reactant | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzylic Alcohol | MnO₂ (5-10 eq) | CH₂Cl₂ | 25-40 | 12-48 | 70-95 | General Protocol |
| Substituted Toluene | MnO₂ (excess) | Dioxane | Reflux | 24-72 | 40-60 | General Protocol |
Note: The direct oxidation of a methyl group with MnO₂ can be slow and may require harsh conditions. An alternative two-step process involving bromination followed by hydrolysis or oxidation of the resulting benzyl bromide is often more efficient. The data presented is based on general protocols and may require significant optimization.
Application in Drug Discovery Workflow
The functionalized derivatives of this compound serve as versatile building blocks in the synthesis of complex organic molecules for drug discovery. For instance, 2-bromo-5-formylbenzotrifluoride can be utilized in the synthesis of novel kinase inhibitors.
Caption: Workflow for the use of 2-bromo-5-formylbenzotrifluoride in drug discovery.
The aldehyde functionality allows for a variety of subsequent chemical transformations, including reductive aminations to introduce amine diversity or Wittig reactions to form alkenes, which are key steps in building the core structures of many targeted therapies. The bromine and trifluoromethyl groups can also play crucial roles in modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Bromo-5-methylbenzotrifluoride
Compound of Interest: 2-Bromo-5-methylbenzotrifluoride Alternative Name: 4-Bromo-3-(trifluoromethyl)toluene CAS Number: 261952-20-9 Molecular Formula: C₈H₆BrF₃ Molecular Weight: 239.04 g/mol
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of this compound, a key intermediate in the production of pharmaceuticals and agrochemicals. Two primary synthetic routes are presented: the direct bromination of 3-methylbenzotrifluoride and a multi-step synthesis commencing with the bromination of 3-(trifluoromethyl)aniline followed by a Sandmeyer reaction. These protocols are designed for researchers, scientists, and drug development professionals involved in process scale-up and manufacturing.
Introduction
This compound is a crucial building block in organic synthesis. The strategic positioning of the bromo and trifluoromethyl groups on the toluene scaffold allows for a variety of subsequent chemical transformations, making it a valuable precursor for numerous active pharmaceutical ingredients and specialty chemicals. The industrial production of this compound necessitates synthetic routes that are not only high-yielding and efficient but also scalable, cost-effective, and safe. This application note outlines two such robust methodologies.
Data Presentation
The following tables summarize the typical reaction conditions and expected outcomes for the two primary synthetic routes for preparing this compound.
Table 1: Direct Bromination of 3-Methylbenzotrifluoride
| Parameter | Value/Condition |
| Starting Material | 3-Methylbenzotrifluoride (m-trifluoromethyltoluene) |
| Brominating Agent | Liquid Bromine |
| Catalyst | Iron Powder |
| Solvent | Dichloroethane or neat (solventless) |
| Temperature | 30-35°C[1] |
| Reaction Time | 4-6 hours[1] |
| Typical Yield | High (specific yield for this reaction not found, analogous reactions suggest >80%) |
| Major Product | This compound |
| Side Products | Isomeric and di-brominated products |
Table 2: Sandmeyer Reaction of 4-Bromo-3-(trifluoromethyl)aniline
| Parameter | Value/Condition |
| Starting Material | 4-Bromo-3-(trifluoromethyl)aniline |
| Diazotization Reagents | Sodium Nitrite, Hydrobromic Acid |
| Bromination Reagent | Copper(I) Bromide in Hydrobromic Acid |
| Temperature | -5 to 5°C for diazotization; Room temperature to 90°C for bromination[1] |
| Reaction Time | 40 minutes for diazotization; 50 minutes for bromination[1] |
| Typical Yield | 70%[1] |
| Major Product | This compound |
| Side Products | Phenolic byproducts, unreacted starting material |
Experimental Protocols
Protocol 1: Direct Bromination of 3-Methylbenzotrifluoride
This protocol describes a general procedure for the direct bromination of 3-methylbenzotrifluoride.
Materials:
-
3-Methylbenzotrifluoride
-
Liquid Bromine
-
Iron powder
-
Dichloroethane (optional, can be run neat)
-
Aqueous sodium bisulfite solution
-
Aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Reaction Setup:
-
To a clean, dry, multi-necked reaction vessel equipped with a mechanical stirrer, dropping funnel, thermometer, and a reflux condenser connected to a gas scrubber (for HBr fumes), add 3-methylbenzotrifluoride and dichloroethane (if used).
-
Add a catalytic amount of iron powder to the stirred solution.
-
From the dropping funnel, add liquid bromine dropwise to the reaction mixture while maintaining the temperature between 30-35°C. The addition should be controlled to manage the exotherm and the evolution of hydrogen bromide gas.[1]
-
After the addition is complete, continue to stir the mixture at 30-35°C for an additional 4-6 hours, monitoring the reaction progress by GC or TLC.[1]
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding an aqueous solution of sodium bisulfite to neutralize any remaining bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by fractional vacuum distillation to yield pure this compound.
Protocol 2: Synthesis via Sandmeyer Reaction
This protocol is a two-step process starting from 3-(trifluoromethyl)aniline.
Step 1: Bromination of 3-(Trifluoromethyl)aniline
Materials:
-
3-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 3-(trifluoromethyl)aniline in DMF.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for approximately 3 hours, monitoring for completion by TLC or HPLC.[2]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-bromo-3-(trifluoromethyl)aniline. This can be purified further by recrystallization or column chromatography if necessary.[2]
Step 2: Sandmeyer Reaction of 4-Bromo-3-(trifluoromethyl)aniline
Materials:
-
4-Bromo-3-(trifluoromethyl)aniline
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Water
Procedure:
-
To a stirred solution of 4-bromo-3-(trifluoromethyl)aniline in hydrobromic acid and water, cool the mixture to -5 to 5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.[1]
-
Stir the resulting diazonium salt solution for 40 minutes at this temperature.[1]
-
In a separate vessel, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 50 minutes.[1]
-
Heat the mixture to 90°C and perform steam distillation to isolate the crude product.[1]
-
The crude product is then purified by vacuum distillation to afford pure this compound.[1]
Visualizations
The following diagrams illustrate the logical workflow for the two synthetic routes.
Caption: Synthetic workflow for the direct bromination of 3-methylbenzotrifluoride.
Caption: Multi-step synthesis of this compound via a Sandmeyer reaction.
Safety Considerations
-
3-Methylbenzotrifluoride: Flammable liquid and vapor. Handle in a well-ventilated area.
-
Liquid Bromine: Highly corrosive, toxic, and causes severe burns. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.
-
N-Bromosuccinimide (NBS): Lachrymator and skin irritant. Handle with care in a well-ventilated fume hood.
-
Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Use appropriate PPE.
-
The direct bromination reaction produces hydrogen bromide gas, which is corrosive and toxic. Ensure the reaction is conducted in a well-ventilated fume hood with a gas scrubber.
-
The Sandmeyer reaction involves the formation of a diazonium salt, which can be unstable and potentially explosive, especially when dry. Do not isolate the diazonium salt and use it in solution immediately after preparation. The reaction also evolves nitrogen gas, so ensure adequate venting.
Conclusion
The two protocols presented offer viable pathways for the industrial-scale synthesis of this compound. The choice of method will depend on factors such as the availability and cost of starting materials, equipment, and safety considerations. The direct bromination route is more atom-economical, while the Sandmeyer route may offer better regioselectivity and avoid the handling of large quantities of liquid bromine. Both methods, with appropriate process optimization and safety measures, are suitable for large-scale production.
References
Application Notes and Protocols for Monitoring Reactions of 2-Bromo-5-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methylbenzotrifluoride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Accurate monitoring of its chemical transformations is essential for reaction optimization, yield maximization, and impurity profiling. These application notes provide detailed protocols for tracking the progress of reactions involving this compound using three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method will depend on the specific reaction, the nature of the reactants and products, and the available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for monitoring the consumption of the volatile starting material, this compound, and the formation of volatile products and byproducts. It offers high resolution and sensitivity, and the mass spectrometer allows for the identification of reaction components.
Experimental Protocol
-
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., 1 mL of ethyl acetate) to prevent further reaction.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Add an internal standard (e.g., dodecane) of a known concentration for quantitative analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Data Presentation
Table 1: GC-MS Retention Times and Key Mass Fragments
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~10.5 | 238, 240 (M+), 159, 145 |
| Potential Product (e.g., Suzuki coupling product) | Varies | Varies |
| Internal Standard (Dodecane) | ~12.2 | 170, 57, 43 |
Experimental Workflow
Caption: Workflow for GC-MS analysis of reaction progress.
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for monitoring reactions that involve non-volatile reactants or products, or for separating thermally sensitive compounds. It provides excellent quantitative data for tracking the concentration of each component over time. A Pentafluorophenyl (PFP) column is often effective for separating halogenated aromatic compounds.[1][2]
Experimental Protocol
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 20 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot into 1 mL of the mobile phase.
-
Add an internal standard if necessary.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: PFP (Pentafluorophenyl) column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). For example, a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
Data Presentation
Table 2: HPLC Retention Times
| Compound | Retention Time (min) |
| This compound | ~5.8 |
| Potential Product | Varies |
| Internal Standard | Varies |
Experimental Workflow
References
Application Notes: 2-Bromo-5-methylbenzotrifluoride as a Versatile Building Block in Organic Synthesis
Introduction
2-Bromo-5-methylbenzotrifluoride (CAS No. 261952-20-9) is a valuable fluorinated building block in modern organic synthesis.[1] Its structure, featuring a reactive bromine atom and an electron-withdrawing trifluoromethyl group on a toluene scaffold, makes it an ideal substrate for a variety of cross-coupling reactions. The trifluoromethyl group is of particular importance in medicinal chemistry and materials science as it can enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[2] These application notes provide detailed protocols for the use of this compound in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Key Applications in Cross-Coupling Reactions
The bromine atom at the 2-position of the benzene ring is susceptible to oxidative addition by palladium(0) catalysts, initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds. This allows for the straightforward introduction of a wide range of functional groups, making this compound a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[3] This reaction is widely used to synthesize biaryls, styrenes, and other conjugated systems.
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 1-5 mol% loading is typical.[3] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Used with Pd(OAc)₂ or other precursors. Not needed for Pd(PPh₃)₄. |
| Boron Reagent | Arylboronic acids, Vinylboronic acids | 1.1 - 1.5 equivalents are commonly used.[3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An aqueous solution of an inorganic base is standard.[3] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O | A 4:1 or similar ratio of organic solvent to water is common.[3] |
| Temperature | 80 - 100 °C | Reaction temperature depends on substrate reactivity. |
| Typical Yields | 70 - 95% | Yields are substrate-dependent and require optimization. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas.
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[3]
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of arylamines from aryl halides, a critical transformation in medicinal chemistry.[5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol% loading is common.[6] |
| Ligand | Xantphos, XPhos, BINAP | Ligand choice is crucial and depends on the amine. |
| Amine | Primary/Secondary Alkyl/Aryl Amines | 1.1 - 1.5 equivalents. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous conditions are essential. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive amines.[5] |
| Typical Yields | 65 - 90% | Highly dependent on the specific amine and ligand combination. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide, Xantphos, and Pd₂(dba)₃ to a dry Schlenk tube.
-
Add this compound followed by anhydrous toluene.
-
Finally, add the morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction for the consumption of the starting material by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.[5]
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude amine by flash column chromatography.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[7] This reaction is instrumental in the synthesis of pharmaceuticals, organic materials, and natural products containing the ary-alkyne motif.[7][8]
Data Presentation: Typical Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1-5 mol% loading.[9] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 1-5 mol%. Copper-free versions exist but may require different conditions.[8] |
| Alkyne | Terminal Alkynes (Aryl, Alkyl) | 1.1 - 2.0 equivalents. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | The base also often serves as the solvent or co-solvent. |
| Solvent | THF, DMF, Toluene | Anhydrous and anaerobic conditions are typically required.[10] |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient.[7] |
| Typical Yields | 75 - 98% | Generally high-yielding for a broad range of substrates. |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
Add this compound, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 50 °C.
-
Monitor the reaction by TLC until the starting aryl bromide is consumed.
-
Once complete, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the catalysts and amine salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2-disubstituted alkyne.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of 2-Bromo-5-methylbenzotrifluoride for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methylbenzotrifluoride is a versatile building block in medicinal chemistry and drug discovery. Its trifluoromethyl group enhances metabolic stability and binding affinity, while the bromo-substituent provides a reactive handle for various cross-coupling reactions, enabling the synthesis of diverse compound libraries. This document provides detailed protocols for the derivatization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, facilitating the generation of novel chemical entities for drug development programs.
Core Derivatization Reactions
The derivatization of this compound is readily achieved through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond, making optimized reaction conditions crucial for successful coupling.
Diagram of Derivatization Pathways
Caption: Derivatization pathways for this compound.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the derivatization of aryl bromides, which can be adapted for this compound.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 4-12 | 75-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12-24 | 70-90 |
| Sonogashira | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2) | Toluene | Room Temp - 60 | 12-16 | 80-98 |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Always consult the Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[1][2]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 1,4-dioxane/water (4:1) solvent mixture (10 mL).
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram of Suzuki-Miyaura Experimental Workflow
Caption: Suzuki-Miyaura experimental workflow.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound.[3][4][5]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5-10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.[6]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (6 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Add anhydrous toluene (5 mL) and freshly distilled triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature to 60 °C for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram of Sonogashira Catalytic Cycle
Caption: Sonogashira cross-coupling catalytic cycles.
Conclusion
The protocols described herein provide a robust foundation for the derivatization of this compound, enabling the synthesis of diverse libraries of compounds for screening in drug discovery and development. Optimization of the reaction conditions may be necessary for specific substrates to achieve maximum yields and purity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-methylbenzotrifluoride
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Bromo-5-methylbenzotrifluoride?
A1: The most common and direct method for the synthesis of this compound is the Sandmeyer reaction. This involves the diazotization of the corresponding aniline, 2-Amino-5-methylbenzotrifluoride, followed by a copper(I) bromide-mediated displacement of the diazonium group with a bromide.
Q2: What are the critical parameters to control during the Sandmeyer reaction for this synthesis?
A2: Key parameters to control for a successful Sandmeyer reaction include:
-
Temperature: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.
-
Acidity: A sufficiently acidic medium is crucial for the formation and stability of the diazonium salt.
-
Addition Rate: Slow and controlled addition of sodium nitrite during diazotization and the diazonium salt solution to the copper(I) bromide solution is essential to manage the reaction rate and temperature.
-
Purity of Reagents: The purity of the starting amine and other reagents can significantly impact the yield and purity of the final product.
Q3: What are the potential side reactions in the synthesis of this compound?
A3: Potential side reactions can include the formation of phenols by the reaction of the diazonium salt with water, and the formation of azo compounds if the diazonium salt couples with the starting aniline. Careful control of temperature and acidity can minimize these side reactions.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material (2-Amino-5-methylbenzotrifluoride) and the appearance of the product (this compound).
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5°C. Use a slight excess of sodium nitrite. |
| Decomposition of the diazonium salt. | Maintain low temperature throughout the diazotization and addition steps. | |
| Inefficient Sandmeyer reaction. | Ensure the copper(I) bromide is active. Use a stoichiometric amount if catalysis is slow. | |
| Formation of Dark-Colored Byproducts | Azo coupling side reaction. | Maintain a sufficiently acidic environment (low pH). Ensure slow addition of the diazonium salt to the copper catalyst solution. |
| Phenol formation. | Keep the reaction temperature low, especially during the addition of the diazonium salt. | |
| Product is Difficult to Purify | Presence of starting material. | Ensure the reaction goes to completion by monitoring with TLC or GC. |
| Presence of isomeric byproducts. | Optimize reaction conditions to improve regioselectivity. Use column chromatography for purification. | |
| Oily product that won't crystallize. | The product may be a liquid at room temperature. Purification by distillation under reduced pressure is recommended. |
Experimental Protocol: Sandmeyer Bromination (General Procedure)
This is a generalized protocol and will require optimization for the synthesis of this compound.
1. Diazotization of 2-Amino-5-methylbenzotrifluoride:
-
In a round-bottom flask, dissolve 2-Amino-5-methylbenzotrifluoride in an aqueous solution of hydrobromic acid (HBr).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
2. Sandmeyer Reaction:
-
In a separate reaction vessel, prepare a solution or slurry of copper(I) bromide (CuBr) in concentrated HBr.
-
Slowly add the cold diazonium salt solution to the vigorously stirred copper catalyst solution. Effervescence (release of N₂ gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.
3. Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data (Generalized from Analogous Reactions)
The following table presents generalized molar ratios and reaction conditions based on typical Sandmeyer reactions for similar substrates. These should be used as a starting point for optimization.
| Parameter | Condition | Yield Range (%) | Purity (%) |
| Molar Ratio (Amine:NaNO₂) | 1 : 1.05 - 1.1 | 70 - 85 | >95 |
| Molar Ratio (Amine:CuBr) | 1 : 0.15 - 0.5 | 70 - 85 | >95 |
| Diazotization Temperature (°C) | 0 - 5 | 70 - 85 | >95 |
| Sandmeyer Reaction Temperature (°C) | 25 - 60 | 70 - 85 | >95 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Sandmeyer synthesis.
References
Technical Support Center: Purification of Crude 2-Bromo-5-methylbenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromo-5-methylbenzotrifluoride. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, crude this compound may contain unreacted starting materials, isomers (e.g., 3-Bromo-5-methylbenzotrifluoride), and byproducts from side reactions. If the synthesis involves bromination of m-methylbenzotrifluoride, poly-brominated species could also be present.
Q2: What are the primary methods for purifying crude this compound?
A2: The most common and effective purification techniques for compounds of this nature are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: What are the known physical properties of this compound?
A3: Key physical properties are summarized in the table below. This data is crucial for planning purification procedures, particularly distillation.
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be effectively determined using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point (if the compound is solid at room temperature) or a narrow boiling range during distillation can also be indicative of high purity.
Data Presentation
| Property | Value |
| Molecular Formula | C₈H₆BrF₃ |
| Molecular Weight | 239.03 g/mol |
| Predicted Boiling Point | 189.6 ± 35.0 °C at 760 mmHg |
| Predicted Density | 1.538 ± 0.06 g/cm³[1] |
| Appearance | Clear, pale yellow liquid[1] |
| Purity (Commercial) | Typically ≥98% |
Note: The boiling point is a predicted value and should be confirmed experimentally. For purification, vacuum distillation at a lower temperature is recommended to prevent degradation.
Troubleshooting Guides
Vacuum Distillation
Q: My compound is not distilling over at the predicted temperature. What should I do?
A:
-
Check the vacuum level: Ensure your vacuum system is pulling a sufficient and stable vacuum. Leaks in the system are a common cause for higher than expected boiling points.
-
Verify thermometer placement: The thermometer bulb must be positioned correctly, just below the sidearm leading to the condenser, to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.
-
Increase the heat gently: The heating mantle temperature may not be high enough. Increase the temperature slowly to avoid bumping and decomposition.
-
Consider a higher boiling impurity: If the crude product contains a significant amount of a higher boiling impurity, the boiling point of the mixture will be elevated.
Q: The distillation is very slow, or the compound is refluxing but not distilling.
A:
-
Improve insulation: Insulate the distillation head and neck with glass wool or aluminum foil to minimize heat loss.
-
Check for obstructions: Ensure there are no blockages in the vapor path or condenser.
-
Adjust the vacuum: A very high vacuum might not be necessary and could, in some cases, make it difficult to achieve the required vapor pressure for distillation if the heating capacity is limited.
Q: My product decomposed during distillation. How can I prevent this?
A:
-
Use a lower pressure: A higher vacuum will lower the boiling point and reduce the risk of thermal decomposition.
-
Minimize heating time: Heat the distillation flask as quickly as is safe to the boiling point and complete the distillation promptly. Do not heat the material for an extended period before it begins to distill.
Column Chromatography
Q: I am getting poor separation of my product from an impurity.
A:
-
Optimize the eluent system: Use Thin Layer Chromatography (TLC) to test various solvent systems. A less polar eluent system will generally result in slower elution and better separation of non-polar compounds. For this compound, mixtures of hexane and ethyl acetate or dichloromethane are good starting points.
-
Use a longer column or smaller particle size silica: This increases the surface area and the number of theoretical plates, leading to better resolution.
-
Do not overload the column: Overloading the column with too much crude material is a common cause of poor separation.
Q: My product is eluting too quickly with the solvent front.
A:
-
Decrease eluent polarity: Use a higher proportion of the non-polar solvent (e.g., hexane) in your eluent mixture.
Q: My product is not coming off the column.
A:
-
Increase eluent polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate or dichloromethane) in your eluent mixture.
Recrystallization
Q: My compound "oils out" instead of forming crystals.
A:
-
The boiling point of the solvent may be higher than the melting point of your compound: Try a lower boiling point solvent.
-
The solution is too concentrated: Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.
-
Cooling is too rapid: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Q: No crystals are forming upon cooling.
A:
-
The solution may be too dilute: Evaporate some of the solvent to increase the concentration and then try cooling again.
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound.
-
The compound is too soluble in the chosen solvent: Try a different solvent or a mixed solvent system where the compound is less soluble at cold temperatures.
Experimental Protocols
Disclaimer: The following protocols are generalized procedures. Due to the lack of specific literature data for this compound, optimization by the researcher is required.
Protocol 1: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus with a heating mantle, a round-bottom flask containing the crude this compound and a stir bar, a short path distillation head with a thermometer, a condenser, and a receiving flask.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently while stirring.
-
Fraction Collection: Collect any low-boiling impurities as a forerun. When the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small residue remains in the distillation flask.
-
Shutdown: Allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is a common choice.
-
Eluent Selection: Determine a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Run the column by adding the eluent and collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-Bromo-5-methylbenzotrifluoride
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of 2-Bromo-5-methylbenzotrifluoride. This electron-deficient aryl bromide can present unique challenges, and this guide provides troubleshooting advice and frequently asked questions (FAQs) to help you achieve successful coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the most likely causes?
Low yields with this substrate are often due to a few common issues:
-
Catalyst Inactivation: The palladium catalyst is susceptible to poisoning by impurities.[1][2][3][4]
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid coupling partner is converted back to its corresponding arene, effectively removing it from the reaction.[5][6][7][8] This is particularly prevalent with electron-deficient or heteroaryl boronic acids.[9]
-
Boronic Acid/Ester Instability: Boronic acids can be unstable and form unreactive cyclic anhydrides called boroxines.[10]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for the success of any Suzuki coupling, especially with challenging substrates.[11][12]
Q2: I suspect my palladium catalyst is being poisoned. What are common catalyst poisons and how can I avoid them?
Palladium catalysts are sensitive to a range of substances that can inhibit their activity.[4] Key poisons include:
-
Sulfur Compounds: Thiols, sulfides, and other sulfur-containing impurities can irreversibly bind to the palladium, rendering it inactive.[1][2][3][13] Ensure your starting materials and solvents are free from sulfur-containing contaminants.
-
Other Nucleophilic Impurities: Amines, phosphines (in excess), and other nucleophilic functional groups can sometimes act as catalyst poisons.
To avoid catalyst poisoning, use high-purity reagents and solvents. If you suspect contamination, purifying the starting materials may be necessary.
Q3: How can I minimize protodeboronation of my boronic acid?
Protodeboronation is a significant competing reaction.[6] To minimize it:
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[14] Consider using milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).
-
Control the Amount of Water: While some water is often necessary to dissolve the base, excess water can promote hydrolysis of the boronic acid.[15][16] Experiment with the solvent system, for example, by using a mixture of an organic solvent and water or by using anhydrous conditions with a soluble base.
-
Use More Stable Boron Reagents: Instead of boronic acids, consider using more stable boronic esters (e.g., pinacol esters, MIDA esters) or potassium trifluoroborate salts.[5][6][7][16][17] These reagents release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing side reactions.[18][19]
Q4: What are the optimal reaction conditions for coupling with an electron-deficient aryl bromide like this compound?
The electron-withdrawing trifluoromethyl group on this compound makes the oxidative addition step of the catalytic cycle generally favorable.[5][17] However, careful selection of the other reaction components is still crucial.
-
Catalyst and Ligand: Modern palladium precatalysts, such as Buchwald's G3 or G4 palladacycles, are often more effective than traditional catalysts like Pd(PPh₃)₄.[10] These are typically used with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which can promote the reductive elimination step and stabilize the catalytic species.[11][20][21]
-
Base: The choice of base is critical and often needs to be empirically determined. Common bases include K₂CO₃, K₃PO₄, Cs₂CO₃, and organic bases like triethylamine. The strength and solubility of the base can significantly impact the reaction outcome.[14][22]
-
Solvent: A variety of solvents can be used, with common choices being toluene, dioxane, THF, and DMF, often with a small amount of water to dissolve the base.[15] Ensure your solvent is thoroughly degassed to prevent catalyst oxidation.[8][23]
Q5: I am observing significant homocoupling of my boronic acid. How can I prevent this?
Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen.[5][8][23]
-
Rigorous Degassing: It is essential to thoroughly degas your solvents and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst | Use a fresh batch of catalyst or a more robust precatalyst (e.g., Buchwald palladacycles).[10] Test your catalyst on a known, reliable Suzuki reaction to confirm its activity. |
| Catalyst Poisoning | Purify starting materials to remove potential poisons like sulfur compounds.[1][2][4] | |
| Suboptimal Ligand | For electron-deficient aryl bromides, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[11][21] | |
| Ineffective Base | Screen different inorganic or organic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N).[14][22] Ensure the base is sufficiently soluble in the reaction medium. | |
| Poor Reagent Solubility | Try a different solvent system or increase the reaction temperature.[15] | |
| Significant Byproduct Formation | Protodeboronation | Use a more stable boronic ester (pinacol, MIDA) or a trifluoroborate salt.[5][6][7][16][17] Use a milder base and minimize the amount of water.[14][15][16] |
| Homocoupling of Boronic Acid | Thoroughly degas all solvents and the reaction mixture.[8][23] Maintain a strict inert atmosphere. | |
| Dehalogenation of Aryl Bromide | This can occur after oxidative addition.[10] Optimizing the ligand and reaction time may help. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Note: This is a general starting point and requires optimization for your specific boronic acid.
-
Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a stir bar, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand, or a pre-formed catalyst/ligand complex (e.g., Buchwald G3 palladacycle) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Example Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | XPhos Pd G3 (2 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | - |
| Base | K₃PO₄ (2.0 eq.) | Cs₂CO₃ (2.0 eq.) | K₂CO₃ (2.0 eq.) |
| Solvent | Toluene/H₂O (10:1) | Dioxane | 2-MeTHF/H₂O (20:1) |
| Temperature | 100 °C | 110 °C | 90 °C |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Failed Suzuki Coupling
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pure.hw.ac.uk [pure.hw.ac.uk]
- 21. reddit.com [reddit.com]
- 22. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reddit.com [reddit.com]
minimizing side-product formation in reactions with 2-Bromo-5-methylbenzotrifluoride
Welcome to the technical support center for 2-Bromo-5-methylbenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chemical reactions involving this versatile reagent. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
General FAQs
Q1: What are the most common reactions performed with this compound?
A1: this compound is a common aryl halide used in a variety of cross-coupling reactions. The most prevalent applications include Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Grignard reactions to form organometallic intermediates for subsequent carbon-carbon bond formation.[1][2]
Q2: What are the primary challenges and common side-products observed when using this reagent?
A2: Due to the electronic properties of the trifluoromethyl group (electron-withdrawing) and the methyl group (electron-donating), along with the sterics of the ortho-bromo substituent, several side-products can form. The most common side-product across various palladium-catalyzed reactions is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[3] Other potential side-products include homocoupling of the starting material or the coupling partner and incomplete reactions.
Troubleshooting Workflow for Side-Product Formation
The following workflow provides a logical approach to diagnosing and resolving issues with side-product formation.
References
managing reaction temperature for 2-Bromo-5-methylbenzotrifluoride nitration
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the reaction temperature during the nitration of 2-Bromo-5-methylbenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in managing the nitration of this compound?
A1: The primary challenge is controlling the exothermic nature of the reaction to ensure safety and maximize the yield of the desired nitro isomer. The aromatic ring is substituted with both an activating group (methyl) and deactivating groups (bromo and trifluoromethyl), which can lead to a complex reactivity profile. Careful temperature control is crucial to prevent runaway reactions and minimize the formation of unwanted byproducts.
Q2: What are the expected major products of this nitration?
A2: The directing effects of the substituents on the aromatic ring will determine the regioselectivity of the nitration. The methyl group is an ortho, para-director, while the bromo and trifluoromethyl groups are meta-directors. The trifluoromethyl group is a strong deactivating group, the bromo group is a deactivating ortho, para-director, and the methyl group is an activating ortho, para-director. The position of the nitro group will be a result of the combined influence of these groups. A thorough analysis of the product mixture (e.g., by NMR or GC-MS) is recommended to identify the major and minor isomers.
Q3: What are the common side reactions to be aware of?
A3: Common side reactions include polynitration, where more than one nitro group is added to the aromatic ring, and oxidation of the methyl group. These side reactions are more likely to occur at elevated temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction temperature is difficult to control and rises rapidly. | 1. The rate of addition of the nitrating agent is too fast. 2. Inefficient cooling of the reaction vessel. 3. Inadequate stirring leading to localized hot spots. | 1. Add the nitrating agent dropwise at a very slow rate. 2. Ensure the reaction flask is adequately immersed in a cooling bath (e.g., ice-salt or dry ice-acetone). 3. Use a powerful overhead stirrer to ensure vigorous and efficient mixing. |
| Low yield of the desired product. | 1. Incomplete reaction due to low temperature or short reaction time. 2. Formation of multiple isomers. 3. Loss of product during workup and purification. | 1. Allow the reaction to stir for a longer period at the controlled temperature. Consider a slight, controlled increase in temperature if the reaction is sluggish, but monitor closely. 2. Optimize the reaction temperature to favor the formation of the desired isomer. Lower temperatures often increase selectivity.[1] 3. Ensure proper extraction and purification techniques are used. |
| Formation of dark-colored byproducts. | 1. Oxidation of the methyl group by the nitrating mixture. 2. Overheating of the reaction mixture. | 1. Maintain a consistently low reaction temperature. 2. Ensure the nitrating agent is added slowly and with efficient cooling. |
| Polynitration observed in the product mixture. | The reaction temperature was too high, or the reaction was allowed to proceed for too long. | Reduce the reaction temperature and monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the desired product is formed. |
Experimental Protocol
This protocol is adapted from procedures for structurally similar compounds and should be optimized for your specific experimental setup.[1][2][3]
Materials:
-
This compound
-
Fuming nitric acid (98%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Salt
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer or overhead stirrer
-
Thermometer
-
Cooling bath
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve this compound in a minimal amount of concentrated sulfuric acid.
-
Cooling: Cool the solution of the starting material to a temperature between -10°C and 0°C using an ice-salt bath. A patent for a similar compound, 3-methylbenzotrifluoride, suggests a temperature range of -20°C to 10°C to control the formation of specific isomers.[1]
-
Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the starting material. The rate of addition should be carefully controlled to maintain the internal temperature within the desired range.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the same temperature. Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.
-
Extraction: Extract the product with dichloromethane.
-
Washing: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Quantitative Data Summary:
| Parameter | Recommended Range/Value | Reference |
| Reaction Temperature | -10°C to 10°C | Based on nitration of 3-methylbenzotrifluoride[1] |
| Alternative Temperature | 50-60°C | Based on nitration of o-bromobenzotrifluoride[2][3] |
| Ratio of Nitrating Agents (HNO₃:H₂SO₄) | 1:1 (v/v) | General procedure |
| Stirring Speed | Vigorous | General best practice |
| Addition Time of Nitrating Agent | 1-2 hours (dropwise) | General best practice |
Experimental Workflow
Caption: Step-by-step experimental workflow for the nitration of this compound.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting common issues during the nitration reaction.
References
Technical Support Center: Analysis of 2-Bromo-5-methylbenzotrifluoride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals identifying impurities in 2-Bromo-5-methylbenzotrifluoride via Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. While the exact impurities depend on the specific manufacturing process, they typically include:
-
Isomers: Positional isomers such as 3-Bromo-4-methylbenzotrifluoride or other brominated and methylated benzotrifluoride variants.
-
Starting Materials: Unreacted precursors from the synthesis process.
-
By-products: Compounds formed from side reactions during synthesis, such as poly-brominated or poly-methylated species.
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., toluene, methanol).[1][2]
Q2: My peaks are tailing. What could be the cause?
A2: Peak tailing for halogenated compounds is often due to active sites within the GC system.[3] Potential causes include:
-
Active sites in the liner: The glass inlet liner can have active silanol groups that interact with your analyte. Using a deactivated liner is crucial.
-
Column contamination: Buildup of non-volatile residues at the head of the column can create active sites. Trimming the first few centimeters of the column can resolve this.[4]
-
Column degradation: Oxygen leaks or prolonged exposure to high temperatures can damage the stationary phase, leading to peak tailing.[3]
Q3: I am seeing ghost peaks in my chromatogram. What are they and how can I get rid of them?
A3: Ghost peaks are peaks that appear in your chromatogram even when no sample is injected. They are typically caused by contamination in the injection port or carryover from a previous, more concentrated sample.[2] To resolve this:
-
Replace the septum and clean the inlet liner.
-
Run several solvent blanks to wash out the system.
-
Ensure the syringe is thoroughly cleaned between injections.
Q4: My sensitivity is low for the main compound and potential impurities. How can I improve it?
A4: Low sensitivity can stem from several issues:
-
Leaks in the system: Air leaks, particularly into the MS, can significantly reduce sensitivity. Perform a leak check.[3]
-
Sample concentration: The sample may be too dilute.
-
Injector issues: A partially plugged syringe or an incorrect split ratio can reduce the amount of sample reaching the column.
-
MS detector aging: The electron multiplier (EM) may need to be replaced.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Peaks | No sample injected; Syringe issue; Major leak. | Verify autosampler sequence; Check syringe for blockage or damage; Perform a system-wide leak check. |
| Peak Fronting | Column overload; Incompatible solvent. | Dilute the sample; Ensure the injection solvent is compatible with the column phase.[3] |
| Baseline Noise/Drift | Contaminated carrier gas; Column bleed; Contaminated detector. | Use high-purity gas with purifiers; Condition the column; Clean the MS source.[2][4] |
| Poor Reproducibility | Leaky syringe; Variable injection speed (manual); Inlet liner volume exceeded. | Replace the syringe; Use an autosampler for consistent injections; Use a liner with appropriate volume for your injection conditions.[2] |
| Mass Spectrum Issues | Incorrect ionization energy; Contaminated MS source; Air leak. | Use standard 70 eV for electron ionization; Clean the ion source, lens, and quadrupole; Check for leaks, indicated by high m/z 18, 28, 32, and 44.[3] |
Potential Impurities in this compound
The following table summarizes potential impurities based on common synthetic routes for similar compounds. The mass-to-charge ratios (m/z) correspond to the most abundant isotopes.
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Ratios |
| 4-Methylbenzotrifluoride | C₈H₇F₃ | 160.14 | 160, 141, 110 |
| 2,5-Dimethylbenzotrifluoride | C₉H₉F₃ | 174.16 | 174, 155, 125 |
| Dibromo-5-methylbenzotrifluoride Isomers | C₈H₅Br₂F₃ | 317.94 | 318, 316, 239, 237 |
| Toluene | C₇H₈ | 92.14 | 92, 91, 65 |
| Methanol | CH₄O | 32.04 | 32, 31, 29 |
Experimental Protocol: GC-MS Analysis
This protocol provides a general starting point for the analysis. Method optimization will likely be required.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., Hexane or Ethyl Acetate).
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution into a 2 mL GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.
-
GC Column: A low-bleed, mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Injector: Split/Splitless inlet.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Split Ratio: 50:1 (can be adjusted to improve sensitivity for trace impurities).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40 - 400 amu.
3. Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
For any peak exceeding a specified threshold (e.g., 0.05% area), perform a library search against the NIST database for tentative identification.[6]
-
Confirm the identity of impurities by comparing their mass spectra and retention times with certified reference standards, if available.[7]
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. scribd.com [scribd.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Identifying and Quantifying Impurities in Chemical Products [scioninstruments.com]
Technical Support Center: Regioselective Synthesis of 2-Bromo-5-methylbenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the regioselective synthesis of 2-Bromo-5-methylbenzotrifluoride. This valuable intermediate is used in the production of specialty chemicals, liquid crystals, and polymers.[1]
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective synthesis of this compound via direct bromination so challenging?
A1: The primary challenge lies in the competing directing effects of the two substituents on the benzene ring. The methyl group (-CH₃) is an activating, ortho-, para- director, while the trifluoromethyl group (-CF₃) is a deactivating, meta- director. During electrophilic aromatic substitution, the methyl group directs bromination to the 2, 4, and 6 positions, whereas the trifluoromethyl group directs to the 5 position. This competition invariably leads to a mixture of isomeric products, making it difficult to selectively obtain the desired 2-bromo isomer.
Q2: What are the major isomeric byproducts expected during the direct bromination of 3-methylbenzotrifluoride?
A2: Due to the strong ortho-, para- directing effect of the methyl group, the most common byproducts are 4-Bromo-5-methylbenzotrifluoride and 2-Bromo-3-methylbenzotrifluoride (the 6-position isomer). The formation of these isomers complicates purification and reduces the overall yield of the target compound. Nitration studies on 3-methylbenzotrifluoride have similarly shown the formation of a mixture of 2-, 4-, and 6-substituted isomers, highlighting the influence of the methyl group.[2]
Q3: How can I minimize the formation of polybrominated byproducts?
A3: Polybromination can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used. To achieve selective monobromination, it is crucial to control the stoichiometry of the reagents, typically by the slow, dropwise addition of the brominating agent.[3] Using milder reaction conditions, such as lower temperatures, can also help prevent over-bromination.
Q4: What are the most effective methods for purifying this compound from its isomers?
A4: Separating constitutional isomers with similar physical properties is a significant challenge. The most common purification techniques are:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, high-efficiency fractional distillation under reduced pressure can be effective.
-
Flash Column Chromatography: For laboratory-scale synthesis, silica gel flash chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is often used to separate the isomers.[4]
Q5: Are there alternative synthesis routes that offer better regioselectivity?
A5: Yes. When direct bromination fails to provide the desired selectivity or yield, a multi-step synthesis is often a more reliable approach. A common strategy for achieving high regioselectivity is the Sandmeyer reaction. This involves starting with a precursor that already has a functional group at the desired position, such as 2-amino-5-methylbenzotrifluoride. The amino group can then be converted to a diazonium salt and subsequently displaced by a bromide using a copper(I) bromide catalyst.[5][6] This method precisely controls the position of bromination.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Problem 1: Low or No Conversion of Starting Material
-
Possible Cause 1: Inactive Catalyst. Friedel-Crafts catalysts like iron powder or iron(III) bromide can be deactivated by moisture.
-
Solution: Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly ground iron powder or a new bottle of iron(III) bromide.
-
-
Possible Cause 2: Insufficiently Activating Conditions. The benzotrifluoride ring is deactivated, requiring specific conditions for bromination.
Problem 2: Poor Regioselectivity / Low Yield of Desired 2-Bromo Isomer
-
Possible Cause: Inherent Directing Group Conflict. As detailed in the FAQs, the substrate's electronics inherently favor a mixture of products.
-
Solution 1 (Optimization): Systematically screen reaction parameters. Lowering the temperature may favor a specific isomer. Experiment with different inert solvents which can sometimes influence regioselectivity.[9]
-
Solution 2 (Alternative Route): If optimization fails, switch to a regiocontrolled synthesis path, such as the Sandmeyer reaction, to guarantee the bromine is introduced at the correct position.[5][6]
-
Data Presentation
The following table summarizes yields for the synthesis of 2-bromo-5-fluorobenzotrifluoride, a structurally similar compound, under various conditions. This data provides a comparative reference for expected outcomes.
| Starting Material | Brominating Agent / Method | Catalyst / Co-reagent | Solvent | Yield (%) | Purity (%) | Reference |
| m-fluorobenzotrifluoride | Potassium Bromate | 70% Sulfuric Acid | Dichloromethane | 93.9 | 99.2 | [10] |
| 5-fluoro-2-aminobenzotrifluoride | Diazotization, then CuBr/HBr | Sodium Nitrite | - | 76.1 (overall) | >98 | [5] |
| 5-amino-2-bromobenzotrifluoride | Diazotization, then decomposition | Anhydrous HF, NaNO₂, KF | - | 86.8 | 99 | |
| 2-bromobenzotrifluoride | KCoF₄, Potassium Fluoride | - | DMSO | 96.7 | - | [11][12] |
Experimental Protocols
Protocol 1: General Procedure for Direct Electrophilic Bromination
This is a generalized protocol for the direct bromination of an activated/deactivated aromatic ring. Caution: Handle bromine and strong acids in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 3-methylbenzotrifluoride and an inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst: Add a catalytic amount of iron powder or iron(III) bromide (typically 0.05-0.1 equivalents).
-
Bromination: Cool the mixture in an ice bath. Slowly add a stoichiometric amount (1.0-1.1 equivalents) of bromine, dissolved in the same solvent, via the dropping funnel over 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours.[7] Monitor the disappearance of the starting material using GC-MS or TLC.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to consume any unreacted bromine. Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil containing a mixture of isomers by fractional distillation or flash column chromatography.
Protocol 2: Conceptual Workflow for Regiocontrolled Sandmeyer Synthesis
This protocol outlines the key steps for a highly regioselective synthesis.
-
Starting Material: Begin with 2-amino-5-methylbenzotrifluoride.
-
Diazotization: Dissolve the amine in an aqueous solution of a strong acid like hydrobromic acid (HBr). Cool the solution to 0-5°C. Add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature to form the diazonium salt.[6]
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. While stirring vigorously, slowly add the cold diazonium salt solution to the CuBr solution.[6] Nitrogen gas will evolve.
-
Workup & Isolation: After the addition is complete and gas evolution ceases, the mixture can be heated gently (e.g., 60-70°C) to ensure the reaction goes to completion.[9] The product can then be isolated by steam distillation or solvent extraction.
-
Purification: The crude product is washed with a dilute base, then water, dried, and purified by distillation under reduced pressure to yield pure this compound.
Visualizations
Caption: The challenge of direct bromination leading to multiple isomers.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: The highly selective Sandmeyer reaction as an alternative route.
References
- 1. This compound [myskinrecipes.com]
- 2. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-5-fluorotoluene synthesis - chemicalbook [chemicalbook.com]
- 5. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. WO2016063300A1 - Process for the preparation of substituted benzotrihalide - Google Patents [patents.google.com]
- 10. eureka.patsnap.com [eureka.patsnap.com]
- 11. 2-Bromo-5-fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 12. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-5-methylbenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-methylbenzotrifluoride. The following information addresses common issues related to solvent effects on the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvents on the reactivity of this compound in SNAr reactions?
A1: The choice of solvent is critical in determining the rate and efficiency of SNAr reactions involving this compound. The reactivity is significantly influenced by the solvent's polarity and its ability to solvate the reacting species. Generally, polar aprotic solvents are preferred as they can accelerate the reaction rate by effectively solvating the cation of the nucleophile, which in turn increases the reactivity of the anionic nucleophile.[1] Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, thereby stabilizing it and reducing its nucleophilicity, which leads to a slower reaction rate.[1][2]
Q2: Which solvents are recommended for SNAr reactions with this compound?
A2: For SNAr reactions with this compound, polar aprotic solvents are highly recommended. These include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile.[1] These solvents are effective at solvating the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[1] The choice among these will depend on the specific nucleophile, reaction temperature, and downstream purification considerations.
Q3: Why is my reaction with this compound sluggish in a protic solvent like ethanol or methanol?
A3: Protic solvents such as ethanol and methanol can significantly slow down SNAr reactions. This is because their hydroxyl groups can form strong hydrogen bonds with the nucleophile. This solvation shell around the nucleophile stabilizes it and sterically hinders its approach to the electrophilic carbon on the this compound, thus decreasing the reaction rate.[1][2]
Troubleshooting Guides
Issue 1: Low or no conversion of this compound.
-
Possible Cause: Inappropriate solvent choice.
-
Solution: Switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile to enhance the nucleophile's reactivity.[1]
-
-
Possible Cause: Insufficient reaction temperature.
-
Solution: Many SNAr reactions require heating. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
-
-
Possible Cause: Poor quality of the nucleophile or base.
-
Solution: Ensure the nucleophile and any base used are pure and anhydrous, as impurities or water can interfere with the reaction.
-
Issue 2: Formation of multiple products (low selectivity).
-
Possible Cause: The solvent may be participating in the reaction or promoting side reactions.
-
Solution: Select a solvent that is inert under the reaction conditions. Also, consider lowering the reaction temperature to improve selectivity.
-
-
Possible Cause: The nucleophile is ambident (has multiple reactive sites).
-
Solution: The solvent can influence the regioselectivity of ambident nucleophiles. Experiment with different polar aprotic and even nonpolar solvents to find the optimal conditions for the desired product.
-
Issue 3: Difficulty in product purification and removal of the solvent.
-
Possible Cause: Use of high-boiling point polar aprotic solvents like DMSO or DMF.
-
Solution: An aqueous work-up is typically required to remove these solvents.[1] Partition the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. Multiple extractions may be necessary to completely remove the high-boiling point solvent.[1] Washing the organic layer with brine can also help break up emulsions.
-
Data Presentation
The following table summarizes the general effect of different solvent types on the rate of SNAr reactions, which can be extrapolated to reactions involving this compound.
| Solvent Type | Examples | Dielectric Constant (ε) | Relative Rate | Rationale |
| Polar Aprotic | Acetonitrile, DMF, DMSO | 37 - 49 | High | Effectively solvates cations, leaving the anionic nucleophile more reactive.[1] |
| Polar Protic | Methanol, Ethanol | 24 - 33 | Low | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity.[1][2] |
| Nonpolar | Toluene, Hexane | 2 - 4 | Very Low | Poor solubility of ionic nucleophiles and does not effectively stabilize charged intermediates. |
Note: The relative rates are generalized from typical SNAr reactions and may vary depending on the specific nucleophile and reaction conditions.[1]
Experimental Protocols
General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction with this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the nucleophile (1.1 - 1.5 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile).
-
Addition of Base (if required): If the nucleophile requires deprotonation, add a suitable base (e.g., K2CO3, NaH) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (room temperature to elevated temperatures) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a high-boiling point solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the reaction solvent and inorganic salts.[1]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure. The crude product can be further purified by techniques such as column chromatography, recrystallization, or distillation.
Mandatory Visualizations
Caption: General experimental workflow for SNAr reactions of this compound.
Caption: Troubleshooting guide for low reaction conversion.
References
Technical Support Center: Storage and Handling of 2-Bromo-5-methylbenzotrifluoride
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of 2-Bromo-5-methylbenzotrifluoride during storage.
Troubleshooting Guide
Encountering issues with the stability of this compound? Follow this step-by-step guide to identify and resolve potential problems.
.dot
Caption: Troubleshooting workflow for suspected decomposition of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3][4] It is also crucial to protect the compound from light and sources of heat or ignition.[1][5]
Q2: What are the known decomposition pathways for this compound?
A2: While this compound is generally stable under recommended conditions, similar halogenated aromatic compounds can undergo decomposition through several pathways.[6] These include:
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-bromine bond (dehalogenation).[1]
-
Hydrolysis: The trifluoromethyl group can be susceptible to hydrolysis, converting it to a carboxylic acid group, especially in the presence of moisture and light.[7][8][9]
-
Reaction with Incompatible Materials: Contact with strong oxidizing agents, strong acids, or strong bases can promote degradation.[5]
Q3: Are there any recommended stabilizers for long-term storage?
Q4: How can I tell if my sample of this compound has started to decompose?
A4: Visual inspection may reveal a change in color. The most reliable method is to perform analytical testing, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to check for the presence of impurities or a decrease in the purity of the main component.
Q5: What handling precautions should be taken to prevent decomposition during experiments?
A5: To minimize the risk of decomposition during use, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to exclude air and moisture.[4] Use dry solvents and glassware, and avoid contact with incompatible materials.[5] Minimize exposure to light by using amber glassware or covering the reaction vessel with aluminum foil.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (Room temperature or refrigerated) | Minimizes the rate of potential degradation reactions.[1][2][3] |
| Atmosphere | Dry, Inert (e.g., Nitrogen, Argon) | Prevents hydrolysis of the trifluoromethyl group and oxidation.[4] |
| Light Exposure | In the dark (Amber vials/bottles) | Prevents photodegradation (dehalogenation).[1] |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents entry of moisture and air; avoids reaction with container material.[1][2][3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | Avoids chemically induced degradation.[5] |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol outlines a method to assess the stability of this compound under various storage conditions.
1. Objective: To determine the impact of temperature, light, and air exposure on the purity of this compound over time.
2. Materials:
-
This compound (high purity, >99%)
-
Clear and amber glass vials with airtight seals
-
Nitrogen or Argon gas
-
Oven or incubator
-
UV light source
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Analytical balance
-
Appropriate solvents for GC analysis (e.g., hexane, ethyl acetate)
3. Experimental Setup:
-
Sample Preparation:
-
Accurately weigh 100 mg of this compound into each of the vials.
-
Prepare sets of vials for each condition to be tested.
-
-
Test Conditions (in duplicate or triplicate):
-
Control: Amber vial, sealed under nitrogen, stored at 4°C in the dark.
-
Elevated Temperature: Amber vial, sealed under nitrogen, stored at 40°C in the dark.
-
Light Exposure: Clear vial, sealed under nitrogen, stored at room temperature under a UV light source.
-
Air Exposure: Amber vial, sealed in air, stored at room temperature in the dark.
-
Combined Stress (Light and Air): Clear vial, sealed in air, stored at room temperature under a UV light source.
-
4. Procedure:
-
At time zero (T=0), take a sample from the stock of this compound and analyze its purity by GC. This will serve as the baseline.
-
Place the prepared vials under their respective storage conditions.
-
At specified time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks), remove one vial from each condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a solution of the sample in a suitable solvent for GC analysis.
-
Analyze the sample by GC to determine the purity of this compound and identify any degradation products.
5. Data Analysis:
-
Calculate the percentage purity of this compound for each sample at each time point.
-
Compare the purity of the samples under different conditions to the control sample.
-
Identify and quantify any major degradation products if a GC-MS is used.
-
Plot the percentage purity versus time for each condition to visualize the degradation rate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. US7842743B2 - Stabiliser composition for halide-containing polymers - Google Patents [patents.google.com]
- 5. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution [mdpi.com]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Inert Atmosphere Conditions for 2-Bromo-5-methylbenzotrifluoride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing inert atmosphere conditions for reactions involving 2-Bromo-5-methylbenzotrifluoride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered when performing reactions with this compound under an inert atmosphere.
Issue: Low or No Product Yield in Coupling or Grignard Reactions
| Potential Cause | Recommended Solution |
| Inadequate Inert Atmosphere | Oxygen and moisture in the reaction vessel can decompose organometallic reagents and catalysts.[1][2][3] Ensure all glassware is thoroughly flame-dried or oven-dried before use.[4][5][6] Perform at least three vacuum/backfill cycles with high-purity inert gas to purge the reaction vessel of air.[7][8] Use a Schlenk line or glovebox for all manipulations of air-sensitive reagents.[7][9] |
| Inactive Magnesium (Grignard) | The surface of magnesium turnings can oxidize, preventing the Grignard reagent formation.[10] Activate the magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[10] |
| Poor Quality Inert Gas | The inert gas supply may be contaminated with oxygen or moisture. Use high-purity (≥99.998%) nitrogen or argon. For highly sensitive reactions, pass the gas through a purification train containing drying agents and an oxygen scavenger. |
| Suboptimal Reaction Conditions | The chosen catalyst, ligand, base, solvent, or temperature may not be ideal for the specific reaction. Consult literature for optimized conditions for similar substrates. For Suzuki-Miyaura coupling, the choice of palladium catalyst and ligand is critical.[11] |
| Side Reactions | Protodeboronation (in Suzuki coupling) or Wurtz coupling (in Grignard reactions) can reduce the yield of the desired product.[12] To minimize protodeboronation, use anhydrous solvents and a non-aqueous workup if possible.[12] |
Issue: Reaction Fails to Initiate
| Potential Cause | Recommended Solution |
| Grignard Reaction Initiation Failure | Formation of Grignard reagents can sometimes be difficult to initiate.[10] Gentle heating or sonication of the flask containing magnesium and a small amount of the aryl bromide solution may be necessary.[6] The addition of an activating agent like iodine or 1,2-dibromoethane can also help.[10] |
| Catalyst Decomposition | The palladium catalyst used in coupling reactions is sensitive to oxygen.[12] Ensure the reaction setup is properly purged and maintained under a positive pressure of inert gas. Degas all solvents before use by sparging with inert gas or by the freeze-pump-thaw method.[13] |
Frequently Asked Questions (FAQs)
Q1: Which inert gas, Nitrogen or Argon, is better for reactions with this compound?
A1: For most standard organometallic reactions such as Suzuki-Miyaura coupling or Grignard reagent formation, high-purity nitrogen is sufficient and more economical.[14] However, for highly sensitive reactions or reactions involving lithium reagents, argon is preferred due to its higher density and greater inertness.[14] Argon is heavier than air and can provide a better "blanket" of inert atmosphere over the reaction mixture.
| Feature | Nitrogen (N₂) | Argon (Ar) |
| Relative Cost | Lower | Higher |
| Density relative to air | Slightly less dense | Denser |
| Reactivity | Generally inert, but can react with lithium metal at room temperature and some transition metals at high temperatures. | Highly inert under all common reaction conditions. |
| Typical Purity | ≥99.998% | ≥99.998% |
Q2: How can I purify the inert gas before it enters my reaction?
A2: For most applications, using a high-purity grade of nitrogen or argon from a reputable supplier is sufficient. However, for extremely sensitive reactions, further purification is recommended. This can be achieved by passing the gas through a purification train. A typical setup includes columns packed with a drying agent (e.g., molecular sieves, calcium sulfate) to remove moisture and an oxygen scavenger (e.g., a supported copper catalyst) to remove residual oxygen.
Q3: What are the key considerations for setting up a reaction under an inert atmosphere using a Schlenk line?
A3: The proper setup of a Schlenk line is crucial for maintaining an inert atmosphere.[8][15] Key steps include:
-
Glassware Preparation: All glassware must be rigorously dried to remove any adsorbed water. This is typically done by heating in an oven at >120°C for several hours or by flame-drying under vacuum.[5]
-
Assembly: Assemble the glassware while hot and immediately place it under a flow of inert gas.
-
Purging: The assembled apparatus must be purged of air. This is achieved by repeated cycles of evacuating the vessel to a good vacuum and then refilling it with high-purity inert gas.[7] A minimum of three "vacuum-backfill" cycles is recommended.[8]
-
Positive Pressure: Throughout the reaction, a slight positive pressure of inert gas should be maintained to prevent air from entering the system. This is typically monitored with an oil bubbler.[15]
Q4: Can I use a balloon filled with inert gas instead of a Schlenk line?
A4: A balloon filled with an inert gas can be a simpler alternative to a Schlenk line for less sensitive reactions or for short reaction times. However, balloons are permeable to air over time and may not provide a sufficiently rigorous inert atmosphere for highly sensitive organometallic reactions. For the best results and reproducibility, a Schlenk line or a glovebox is recommended.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid, and the base.
-
Seal the flask with a septum and perform three vacuum-backfill cycles with the inert gas.[16]
-
Add the degassed solvent system via syringe.
-
If not using a pre-catalyst, add the palladium catalyst under a positive flow of inert gas.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Representative Yields for Suzuki Coupling of Aryl Bromides:
| Aryl Bromide Substrate | Catalyst System | Typical Yield Range |
| Substituted Bromopyridines | Pd(PPh₃)₄ | 70-85% |
| 2-Bromothiophene derivatives | Pd(PPh₃)₄ | 75-95% |
| 3-Chloroindazole | Pd₂(dba)₃ / SPhos | up to 80%[11] |
Note: Yields are highly dependent on the specific substrates and reaction conditions used.
Protocol 2: General Procedure for Grignard Reagent Formation from this compound and Subsequent Reaction
This protocol is a representative procedure and should be performed with strict adherence to anhydrous and anaerobic conditions.
Materials:
-
This compound
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Iodine crystal (as initiator)
-
Electrophile (e.g., aldehyde, ketone, or ester)
-
Inert gas (Nitrogen or Argon)
Procedure:
Part A: Grignard Reagent Formation
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.[4]
-
Add a small crystal of iodine to activate the magnesium.[6]
-
Add a small portion of a solution of this compound in anhydrous THF to the magnesium.
-
Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Reaction with an Electrophile
-
Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of the electrophile in anhydrous THF dropwise to the Grignard reagent, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Representative Yields for Grignard Reactions:
| Reaction Type | Typical Yield Range |
| Grignard reagent formation from aryl bromides | 80-98%[6] |
| Reaction with benzaldehyde | 97.5-98.4% (crude)[2] |
Note: Yields are highly dependent on the purity of reagents and the strictness of the inert atmosphere conditions.
Visualizations
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. rsc.org [rsc.org]
- 2. mt.com [mt.com]
- 3. Chemical Reactivity [www2.chemistry.msu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Reaction with Organometallic Reagents - Chad's Prep® [chadsprep.com]
- 15. Chemistry Teaching Labs - Setting up a Schlenk line [chemtl.york.ac.uk]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility in Reactions with 2-Bromo-5-methylbenzotrifluoride
Welcome to the technical support center for chemists working with 2-Bromo-5-methylbenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this versatile but sometimes tricky reagent. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound won't fully dissolve in my reaction solvent. What's the first thing I should try?
A1: The initial and most direct approach is to adjust the solvent system and reaction temperature. This compound is a nonpolar molecule, so its solubility is favored in nonpolar aprotic solvents. However, many cross-coupling and organometallic reactions require polar aprotic or ethereal solvents.
-
Temperature Elevation: Gently increasing the reaction temperature can significantly improve the solubility of solid reactants.[1] Many common reactions involving aryl halides, such as Suzuki and Buchwald-Hartwig couplings, are often run at elevated temperatures (e.g., 80-110 °C).[1] Be mindful that higher temperatures can also promote side reactions or catalyst decomposition.[1]
-
Solvent Screening: If adjusting the temperature isn't enough, a solvent screen is your next logical step. While many reactions are tolerant of a range of solvents, some are particularly effective for poorly soluble substrates.[1] Consider solvents like toluene, 1,4-dioxane, THF, or DMF.[1]
Q2: I'm running a Suzuki-Miyaura coupling, and my reaction is biphasic with slow conversion. How can I improve this?
A2: Slow reaction rates in biphasic Suzuki couplings are often due to poor mass transfer between the aqueous phase (containing the base and boronic acid) and the organic phase (containing the aryl halide and palladium catalyst).[1] To address this, you can:
-
Use a Co-solvent: The addition of water is common in Suzuki reactions to dissolve the inorganic base (like K₂CO₃ or K₃PO₄).[1] For organic-soluble substrates like this compound, a biphasic system like Toluene/H₂O or Dioxane/H₂O is standard.[1] Adjusting the ratio of the organic solvent to water can influence the solubility of all components.[1]
-
Employ a Phase-Transfer Catalyst (PTC): A PTC can be highly effective in biphasic reactions.[1][2] These catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB), facilitate the transfer of reactants across the phase boundary, accelerating the reaction.[2][3]
Q3: Can I use sonication to improve the solubility of my reagents?
A3: Yes, sonication is an excellent technique for enhancing the kinetics of heterogeneous reactions.[4] Ultrasonic waves create microscopic bubbles that implode, generating intense mixing zones.[4] This process, known as cavitation, helps to:
-
Disperse solid particles more evenly.[4]
-
Increase mass transfer between phases.[4]
-
Break up reactant clusters, exposing more surface area for reaction.[4]
This can lead to faster reaction rates and higher conversions, often at milder temperatures.[4][5]
Troubleshooting Guides for Specific Reactions
Suzuki-Miyaura Cross-Coupling
Issue: Low yield or stalled reaction with this compound and a boronic acid partner.
Root Cause Analysis: This often points to insufficient solubility of one or more components: the aryl bromide, the boronic acid, or the inorganic base.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.
Detailed Protocols:
-
Protocol 1: Systematic Solvent and Temperature Screening
-
Prepare multiple small-scale reactions in parallel.
-
To each vial, add this compound, the boronic acid, palladium precatalyst, and ligand.
-
Add the chosen base to each vial.
-
Add a different solvent system to each vial (e.g., Toluene/H₂O (4:1), Dioxane/H₂O (4:1), DMF).
-
Run each reaction at a different temperature (e.g., 60 °C, 80 °C, 100 °C).
-
Monitor reaction progress by TLC or LC-MS to identify the optimal conditions.[1]
-
-
Protocol 2: Employing a Phase-Transfer Catalyst
-
Set up the reaction as you normally would in a biphasic solvent system (e.g., Toluene/H₂O).
-
Add a catalytic amount (10-20 mol%) of a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB).[1]
-
Proceed with the reaction at the optimized temperature. The PTC will shuttle the aqueous-soluble base into the organic phase, accelerating the reaction.[3]
-
Buchwald-Hartwig Amination
Issue: Incomplete conversion when coupling this compound with a primary or secondary amine.
Root Cause Analysis: Poor solubility of the aryl bromide or the base (often a strong, poorly soluble inorganic base) can hinder the reaction.[6]
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. hielscher.com [hielscher.com]
- 5. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-methylbenzotrifluoride and 2-Chloro-5-methylbenzotrifluoride in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate starting materials is a critical decision in the synthesis of novel chemical entities. Halogenated benzotrifluorides are valuable building blocks in medicinal chemistry and materials science. This guide provides an objective comparison of the reactivity of 2-bromo-5-methylbenzotrifluoride and 2-chloro-5-methylbenzotrifluoride in two of the most widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The fundamental difference in reactivity between these two aryl halides lies in the carbon-halogen bond strength. The Carbon-Bromine (C-Br) bond is inherently weaker than the Carbon-Chlorine (C-Cl) bond. This difference significantly impacts the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the Pd(0) catalyst. Consequently, this compound is generally more reactive than its chloro-analogue, often leading to higher yields under milder reaction conditions.
Quantitative Reactivity Comparison
Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95 |
| 2 | 2-Chloro-5-methylbenzotrifluoride | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~70-80 |
Table 2: Illustrative Comparison in Buchwald-Hartwig Amination with Morpholine
| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 100 | 8 | ~90-98 |
| 2 | 2-Chloro-5-methylbenzotrifluoride | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | Cs₂CO₃ | t-BuOH | 110 | 18 | ~75-85 |
Experimental Protocols
The following are detailed, generalized methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Procedure for Suzuki-Miyaura Coupling
Objective: To compare the yield of the Suzuki-Miyaura coupling reaction for this compound and 2-chloro-5-methylbenzotrifluoride with phenylboronic acid.
Materials:
-
2-Halo-5-methylbenzotrifluoride (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., Toluene/H₂O or 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-halo-5-methylbenzotrifluoride (1.0 mmol), phenylboronic acid (1.2 mmol), and base (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand (if required) under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
The reaction mixture is heated to the desired temperature with vigorous stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
Objective: To compare the yield of the Buchwald-Hartwig amination of this compound and 2-chloro-5-methylbenzotrifluoride with morpholine.
Materials:
-
2-Halo-5-methylbenzotrifluoride (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP or RuPhos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or t-BuOH)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand, and base.
-
Add the 2-halo-5-methylbenzotrifluoride and anhydrous solvent.
-
Finally, add the morpholine via syringe.
-
The Schlenk tube is sealed and the mixture is heated in an oil bath at the specified temperature with stirring.
-
After the indicated time, the reaction is cooled to room temperature.
-
The reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired product.
Reactivity Principles and Mechanistic Overview
The enhanced reactivity of this compound over its chloro-counterpart in palladium-catalyzed cross-coupling reactions is a direct consequence of the difference in the carbon-halogen bond dissociation energies. The weaker C-Br bond facilitates the initial, and often rate-determining, oxidative addition step of the catalytic cycle.
A Comparative Guide to Palladium Catalysts for the Coupling of 2-Bromo-5-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of the 4-methyl-2-(trifluoromethyl)phenyl moiety is a critical step in the synthesis of numerous compounds in the pharmaceutical and agrochemical industries. The trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity. 2-Bromo-5-methylbenzotrifluoride serves as a key building block for introducing this valuable structural motif. Palladium-catalyzed cross-coupling reactions are the most versatile and widely employed methods for the functionalization of this aryl bromide.
This guide provides a comparative overview of various palladium catalysts for the coupling of this compound in several key cross-coupling reactions. The selection of the appropriate catalyst system, including the palladium precursor and the ligand, is crucial for achieving high yields and reaction efficiency.
Performance Comparison of Palladium Catalysts
While extensive comparative studies on a single platform for this compound are limited in the public domain, the following table summarizes representative data for common palladium-catalyzed cross-coupling reactions. This data is compiled from various sources and provides a baseline for catalyst selection and reaction optimization.
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~95 (estimated for analogous systems) |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | High (qualitative for analogous systems) |
| Heck | PdCl₂(PPh₃)₂ | Xantphos | KOAc | DCE | 80 | 16 | 88 (with 2-bromo-1,1,1-trifluorohexane)[1] |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | i-Pr₂NH | THF | RT | 3 | 89 (general protocol for aryl bromides)[2] |
| Stille | Pd(PPh₃)₄ | PPh₃ | - | Toluene | 110 | 12 | High (general protocol for aryl bromides) |
Note: The data presented is a guideline. Optimal conditions for this compound may vary and require specific optimization.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are general starting points and may require optimization for specific coupling partners and scales.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.
Reaction Scheme:
Br-C₆H₃(CH₃)(CF₃) + R₂NH --(Pd catalyst, Base)--> R₂N-C₆H₃(CH₃)(CF₃)
Br-C₆H₃(CH₃)(CF₃) + R-CH=CH₂ --(Pd catalyst, Base)--> R-CH=CH-C₆H₃(CH₃)(CF₃)
Br-C₆H₃(CH₃)(CF₃) + H-C≡C-R --(Pd/Cu catalyst, Base)--> R-C≡C-C₆H₃(CH₃)(CF₃)
The selection of a palladium catalyst for the coupling of this compound is dependent on the desired transformation. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos and XPhos are generally effective. For Heck and Sonogashira couplings, more traditional phosphine ligands like PPh₃ and Xantphos have shown good utility. The provided protocols serve as a starting point for developing robust and efficient synthetic routes to valuable compounds derived from this compound.
References
A Comparative Guide to Alternative Starting Materials for the Synthesis of Trifluoromethylated Biphenyls
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into a biphenyl scaffold is a critical strategy in medicinal chemistry and materials science. This is due to the unique electronic properties, metabolic stability, and lipophilicity conferred by the -CF3 group. While traditional cross-coupling methods using pre-trifluoromethylated building blocks are common, a range of alternative starting materials and synthetic strategies have emerged. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
Cross-Coupling Reactions: The Workhorse of Biphenyl Synthesis
Cross-coupling reactions remain a dominant strategy for constructing the biphenyl core. The choice of starting materials within this category offers considerable flexibility.
The Suzuki-Miyaura coupling is one of the most widely used methods for synthesizing biphenyl derivatives due to its operational simplicity and the commercial availability of a vast array of starting materials.[1] This reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an aryl- or vinylboronic acid. For the synthesis of trifluoromethylated biphenyls, this can be approached in two primary ways: coupling a trifluoromethyl-substituted aryl halide with an arylboronic acid, or coupling an aryl halide with a trifluoromethyl-substituted arylboronic acid.
Experimental Data:
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-bromo-3,4-difluorobenzene | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 105 | 78 (avg) | [1] |
| 2 | 5-bromo-1,3-difluoro-2-(trifluoromethyl)benzene | (3,4,5-trifluorophenyl)boronic acid | Pd₂(dba)₃ / CyJohnPhos | K₃PO₄ | Toluene/H₂O | 95 | 99 | [2] |
| 3 | 1-iodo-2,3,5,6-tetrafluorobenzene | (4-(trifluoromethyl)phenyl)boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 95 | 95 | [2] |
Experimental Protocol: Synthesis of 3,3′,4,5,5′-Pentafluoro-4′-(trifluoromethyl)-1,1′-biphenyl[2]
-
To a reaction vessel, add 5-bromo-1,3-difluoro-2-(trifluoromethyl)benzene (0.38 mmol, 1.0 equiv), (3,4,5-trifluorophenyl)boronic acid (1.2 equiv), Pd₂(dba)₃ (1.5 mol %), and CyJohnPhos (6 mol %).
-
Add K₃PO₄ (3.0 equiv) dissolved in water (1 mL).
-
Add toluene (6 mL) to the mixture.
-
The reaction mixture is stirred at 95 °C for 16 hours.
-
After cooling to room temperature, the mixture is extracted with ethyl acetate.
-
The organic layers are combined, dried over MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired product as a colorless oil (99% yield).
Reaction Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
C-H Trifluoromethylation: A Late-Stage Functionalization Approach
Direct C-H trifluoromethylation of a pre-formed biphenyl scaffold is an atom-economical and increasingly popular strategy. This approach avoids the need for pre-functionalized starting materials, which can streamline synthetic routes.
This method allows for the direct trifluoromethylation of unsymmetrical biaryls. The reaction typically employs a trifluoromethyl source, such as sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), and an oxidant.[3] A key advantage is the potential for regioselectivity, often favoring the more electron-rich aryl ring.[3]
Experimental Data:
| Entry | Substrate | CF₃ Source | Oxidant | Solvent | Temp | Yield (%) | Reference |
| 1 | Biphenyl | CF₃SO₂Na | PIFA | CH₂Cl₂/H₂O | RT | 75 | [3] |
| 2 | 4-Methoxybiphenyl | CF₃SO₂Na | PIFA | CH₂Cl₂/H₂O | RT | 85 (ortho to OMe) | [3] |
Experimental Protocol: Direct Oxidative Trifluoromethylation of Biphenyl[3]
-
To a solution of biphenyl (0.5 mmol) in a mixture of CH₂Cl₂ (2 mL) and H₂O (2 mL), add CF₃SO₂Na (1.0 mmol).
-
Add phenyliodine bis(trifluoroacetate) (PIFA) (0.6 mmol) to the biphenyl solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The residue is purified by column chromatography on silica gel to give the trifluoromethylated biphenyl.
Conceptual Pathway:
Caption: C-H trifluoromethylation pathway.
A more recent development involves the use of bismuth catalysts for the C-H trifluoromethylation of (hetero)arenes under light irradiation.[4][5] This method offers a novel, main-group-catalyzed approach to direct trifluoromethylation.
Experimental Data:
| Entry | Substrate | CF₃ Source | Catalyst | Solvent | Temp | Yield (%) | Reference |
| 1 | 1,3,5-Trimethoxybenzene | CF₃SO₂Cl | Bi(I) complex | CHCl₃ | 30 °C | 95 | [5] |
| 2 | Mesitylene | CF₃SO₂Cl | Bi(I) complex | CHCl₃ | 30 °C | 50 | [5] |
Experimental Protocol: Bi-Catalyzed Trifluoromethylation of Mesitylene[5]
-
In a glovebox, a vial is charged with the Bi(I) catalyst (10 mol %), mesitylene (0.05 mmol), and CHCl₃ (0.5 mL).
-
CF₃SO₂Cl (2.0 equiv) is added to the vial.
-
The vial is sealed and removed from the glovebox.
-
The reaction mixture is irradiated with 465 nm LEDs at 30 °C for 18 hours.
-
After the reaction, the yield is determined by ¹⁹F NMR using benzotrifluoride as an internal standard.
Decarboxylative Cross-Coupling: Utilizing Carboxylic Acids
Decarboxylative cross-coupling has emerged as a powerful tool in organic synthesis, utilizing readily available carboxylic acids as starting materials.[6][7] This strategy is advantageous due to the wide availability and stability of carboxylic acids. The reaction proceeds with the extrusion of CO₂, forming a new C-C bond.[8]
Conceptual Application to Trifluoromethylated Biphenyl Synthesis:
This methodology can be applied by coupling a trifluoromethyl-substituted aromatic carboxylic acid with an aryl halide or by coupling an aromatic carboxylic acid with a trifluoromethylating agent. While direct examples for biphenyl synthesis were not prominently found in the initial search, the principles of decarboxylative trifluoromethylation of aliphatic carboxylic acids suggest its potential applicability.[6][7][9][10]
Logical Workflow for Method Selection:
Caption: Decision tree for selecting a synthetic route.
Synthesis from Quinol Ethers: A Building Block Approach
An alternative strategy involves the use of 4-(trifluoromethyl)-p-quinol silyl ethers as precursors for the trifluoromethylated aromatic ring. These compounds can react with electron-rich aromatic compounds as carbon nucleophiles to form trifluoromethylated biphenyls.[11]
Experimental Data:
| Entry | Quinol Silyl Ether | Aromatic Nucleophile | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-(trifluoromethyl)-p-quinol silyl ether | Anisole | In(OTf)₃ | DCE | 60 | 85 | [11] |
| 2 | 4-(trifluoromethyl)-p-quinol silyl ether | 1,3-Dimethoxybenzene | In(OTf)₃ | DCE | 60 | 92 | [11] |
Experimental Protocol: Synthesis of Trifluoromethylated Biphenyls from Quinol Silyl Ethers[11]
-
A mixture of 4-(trifluoromethyl)-p-quinol silyl ether (0.6 mmol), the aromatic nucleophile (1.5 mmol), In(OTf)₃ (0.15 mmol), and TMSCl (1.0 mmol) in DCE (3 mL) is prepared.
-
The reaction mixture is stirred at 60 °C for 4-6 hours.
-
Upon completion, the reaction is quenched and the product is extracted.
-
The organic phase is dried and concentrated.
-
Purification by column chromatography yields the trifluoromethylated biphenyl.
Reaction Scheme:
Caption: Synthesis from quinol ethers.
Conclusion
The synthesis of trifluoromethylated biphenyls can be achieved through a variety of methods, each with its own set of advantages and limitations. Traditional cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer reliability and a broad substrate scope. For late-stage functionalization, direct C-H trifluoromethylation presents an attractive, atom-economical alternative. Emerging methods, such as decarboxylative couplings and the use of quinol ethers, provide novel pathways that can leverage different starting material pools. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired substitution pattern, and the tolerance of other functional groups in the molecule. This guide provides a starting point for researchers to compare these alternatives and select the most appropriate strategy for their synthetic targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-Methyl-3-(trifluoromethyl)biphenyl | 1214354-36-5 | Benchchem [benchchem.com]
- 4. Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. scispace.com [scispace.com]
- 10. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Comparative Guide to Purity Validation of 2-Bromo-5-methylbenzotrifluoride: HPLC, GC, and NMR Methods
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates like 2-Bromo-5-methylbenzotrifluoride is critical for the synthesis of active pharmaceutical ingredients (APIs). Ensuring high purity is essential for the reliability and reproducibility of experimental results. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) as a primary method for purity validation of this compound, with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy as alternative techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC is a robust and widely used technique for the purity assessment of moderately polar, UV-active compounds like this compound. The method separates the main compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water is often a good starting point for method development with halogenated compounds.[1][2]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A typical gradient could be 50% B to 90% B over 10 minutes, followed by a hold and re-equilibration.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: Benzotrifluoride derivatives are known to be strong ultraviolet (UV) absorbers.[2] A wavelength of 254 nm is a common choice for initial analysis.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
Potential Impurities
Based on the synthesis of related benzotrifluoride compounds, potential impurities in this compound could include:
-
Starting materials from the synthesis, such as m-methylbenzotrifluoride.
-
Isomeric byproducts, for instance, other brominated isomers of methylbenzotrifluoride.
-
Products of incomplete reaction or side reactions.
The developed HPLC method should demonstrate sufficient resolution to separate the main peak of this compound from any impurity peaks. Purity is typically calculated based on the area percentage of the main peak in the chromatogram.[1]
Comparison of Analytical Techniques for Purity Validation
The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the compound, the nature of potential impurities, and the specific requirements of the analysis. Below is a comparison of HPLC, GC, and NMR for the purity validation of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Identification and quantification based on the magnetic properties of atomic nuclei. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for a wide range of polarities. | Best for volatile and thermally stable compounds. Thermo Scientific Chemicals uses GC for their assay of this compound.[3] | Provides detailed structural information and can be used for both identification and quantification of the main component and impurities. |
| Sensitivity | High sensitivity, typically in the µg/mL to ng/mL range. | Very high sensitivity, often in the pg to fg range. | Lower sensitivity compared to chromatographic techniques, typically requiring mg quantities. |
| Quantification | Excellent for quantitative analysis based on peak area with the use of reference standards. Purity is often reported as area percent.[1] | Highly quantitative with the use of internal or external standards. | Can provide absolute quantification without a reference standard of the analyte (qNMR). |
| Impurity Profiling | Capable of separating a wide range of impurities. Hyphenation with Mass Spectrometry (LC-MS) aids in impurity identification. | Excellent for separating volatile impurities. GC-MS is a powerful tool for the identification of unknown impurities.[4] | Excellent for structural elucidation of impurities if they are present at a sufficient concentration. |
| Sample Throughput | Moderate to high, with typical run times of 15-60 minutes per sample. | High, with typical run times of 5-30 minutes per sample. | Low to moderate, as sample preparation and data acquisition can be more time-consuming. |
| Instrumentation Cost | Moderate to high. | Moderate. | High. |
Alternative Experimental Protocols
Gas Chromatography (GC) Protocol
-
Instrumentation: A standard GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a suitable choice.[1]
-
Carrier Gas: Helium.[1]
-
Injection Mode: Split.[1]
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.[1]
-
Detector: FID or MS in Electron Ionization (EI) mode.[1]
-
Sample Preparation: Prepare a diluted solution of the sample in a suitable solvent (e.g., dichloromethane) at a concentration of 100 µg/mL.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.[1][5]
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Experiments: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Analysis: The ¹H NMR spectrum will provide information on the proton environment, confirming the methyl group and the aromatic protons. The ¹³C NMR will show the carbon skeleton. The ¹⁹F NMR is particularly useful for trifluoromethyl compounds and can be very sensitive to impurities affecting the fluorine environment. Purity can be estimated by integrating the signals of the main compound against those of known impurities or a certified internal standard (for quantitative NMR, qNMR).
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for the purity validation of this compound.
Caption: Workflow for the purity validation of this compound.
Conclusion
For the routine purity assessment of this compound, HPLC offers a good balance of sensitivity, resolution, and ease of use. It is particularly advantageous for identifying and quantifying non-volatile impurities. GC, especially when coupled with MS, is an excellent alternative, particularly for volatile impurities, and is noted as the method used by some commercial suppliers.[3] NMR spectroscopy, while less sensitive, provides invaluable structural information and can be used for definitive identification and absolute quantification. A comprehensive purity analysis for regulatory purposes would ideally involve a combination of these techniques to provide a complete profile of the material.
References
Spectroscopic Scrutiny: Confirming the Structure of 2-Bromo-5-methylbenzotrifluoride through IR and MS Analysis
A Comparative Guide for Researchers
In the landscape of pharmaceutical and agrochemical development, the unambiguous structural confirmation of novel and existing chemical entities is paramount. This guide provides a comprehensive comparative analysis of 2-Bromo-5-methylbenzotrifluoride, leveraging infrared (IR) spectroscopy and mass spectrometry (MS) to differentiate it from its structural isomers. By presenting detailed experimental protocols, comparative data, and a clear analytical workflow, this document serves as a vital resource for researchers, scientists, and professionals in drug development.
Comparative Spectroscopic Data
The structural nuances between isomers of bromomethylbenzotrifluoride, while subtle, manifest as distinct fingerprints in their respective IR and mass spectra. The following tables summarize the key spectroscopic features of this compound and its potential isomers, providing a basis for definitive identification.
Table 1: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted/Typical) | 3-Bromo-4-methylbenzotrifluoride (Isomer 1 - Comparative) | 4-Bromo-3-methylbenzotrifluoride (Isomer 2 - Comparative) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 | 2980-2850 |
| C=C Aromatic Ring Stretch | 1610, 1480 | ~1600, ~1470 | ~1590, ~1490 |
| C-F Stretch (CF₃) | Strong, ~1320, ~1170, ~1130 | Strong, ~1325, ~1165, ~1125 | Strong, ~1330, ~1180, ~1140 |
| C-Br Stretch | 700-600 | 700-600 | 700-600 |
| Out-of-Plane Bending | ~880, ~820 (1,2,4-trisubstituted) | ~870, ~810 (1,2,4-trisubstituted) | ~890, ~815 (1,2,4-trisubstituted) |
Table 2: Mass Spectrometry (MS) Data (m/z)
| Ion | This compound (Predicted)[1] | 3-Bromo-4-methylbenzotrifluoride (Isomer 1 - Comparative) | 4-Bromo-3-methylbenzotrifluoride (Isomer 2 - Comparative) |
| [M]⁺ | 238/240 | 238/240 | 238/240 |
| [M-Br]⁺ | 159 | 159 | 159 |
| [M-CF₃]⁺ | 169/171 | 169/171 | 169/171 |
| [M-Br-CH₃]⁺ | 144 | 144 | 144 |
| [CF₃]⁺ | 69 | 69 | 69 |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio. The predicted data for this compound is sourced from PubChem.[1] The data for the comparative isomers is hypothetical based on expected fragmentation patterns.
Experimental Protocols
To ensure reproducibility and accuracy, the following detailed methodologies for acquiring IR and MS spectra are provided.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups and substitution pattern of the aromatic ring.
Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.
-
Sample Preparation: A small drop of the neat liquid sample of this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrument: A Fourier Transform Infrared Spectrometer.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
A minimum of 16 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern for structural elucidation.
Method: Electron Ionization (EI) - Quadrupole Mass Spectrometry.
-
Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities. The sample is vaporized by heating.
-
Ionization: The gaseous sample molecules are bombarded with a beam of electrons, typically at a standard energy of 70 eV. This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a quadrupole mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected by an electron multiplier, and the signal is amplified and recorded.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow for Structural Confirmation
The logical flow for confirming the structure of this compound using spectroscopic methods is outlined below.
References
A Comparative Guide to the Synthesis of 2-Bromo-5-methylbenzotrifluoride: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of key pharmaceutical intermediates is a cornerstone of efficient drug development. 2-Bromo-5-methylbenzotrifluoride, a crucial building block in the synthesis of various therapeutic agents, can be prepared through several synthetic pathways. This guide provides a comprehensive cost-benefit analysis of three distinct routes to this valuable compound, supported by detailed experimental protocols and quantitative data to inform your selection of the most appropriate method for your research and development needs.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Direct Bromination | Route 2: Multi-step Synthesis from m-Methylbenzotrifluoride | Route 3: Sandmeyer Reaction from 4-Methyl-3-(trifluoromethyl)aniline |
| Starting Material | m-Methylbenzotrifluoride | m-Methylbenzotrifluoride | 4-Methyl-3-(trifluoromethyl)aniline |
| Number of Steps | 1 | 3 | 1 |
| Overall Yield | Moderate to High (80-90%) | Moderate (60-70% over 3 steps) | High (85-95%) |
| Key Reagents | Bromine or N-Bromosuccinimide | Nitric Acid, Sulfuric Acid, Iron Powder, Sodium Nitrite, Copper(I) Bromide | Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide |
| Estimated Cost | Moderate | High | Low to Moderate |
| Process Complexity | Low | High | Moderate |
| Waste Generation | Moderate | High | Moderate |
In-Depth Analysis of Synthetic Pathways
This section details the experimental protocols for each synthetic route, providing a foundation for reproducibility and adaptation in your laboratory setting.
Route 1: Direct Bromination of m-Methylbenzotrifluoride
This single-step approach offers a straightforward synthesis of this compound. The reaction proceeds via electrophilic aromatic substitution, where the trifluoromethyl group directs the incoming bromine to the meta-position, and the methyl group directs ortho and para. The desired product is the sterically less hindered isomer.
Experimental Protocol:
-
To a solution of m-methylbenzotrifluoride (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid, add a catalytic amount of iron powder.
-
Slowly add bromine (1.1 equivalents) to the reaction mixture at room temperature, ensuring the temperature does not exceed 30°C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Gas Chromatography (GC).
-
Upon completion, quench the reaction with an aqueous solution of sodium bisulfite to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by distillation under reduced pressure to obtain this compound.
A similar approach utilizing N-Bromosuccinimide (NBS) as the brominating agent in the presence of a catalytic amount of sulfuric acid can also be employed, often leading to higher yields and selectivity.
Route 2: Multi-step Synthesis from m-Methylbenzotrifluoride
This three-step route, while more complex, offers an alternative pathway that can be advantageous depending on reagent availability and cost.
Step 2a: Nitration of m-Methylbenzotrifluoride
-
To a mixture of concentrated sulfuric acid and nitric acid at 0-5°C, slowly add m-methylbenzotrifluoride (1 equivalent).
-
Maintain the temperature between 0-10°C and stir for 2-3 hours.
-
Pour the reaction mixture onto ice and extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with water and sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield 4-methyl-2-nitrobenzotrifluoride.
Step 2b: Reduction of 4-Methyl-2-nitrobenzotrifluoride
-
To a solution of 4-methyl-2-nitrobenzotrifluoride (1 equivalent) in ethanol or methanol, add a catalytic amount of palladium on carbon (Pd/C) or iron powder.
-
If using a catalyst, pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete. If using iron, heat the reaction mixture with hydrochloric acid.
-
Filter the reaction mixture to remove the catalyst or iron salts.
-
Concentrate the filtrate under reduced pressure to obtain 4-methyl-2-(trifluoromethyl)aniline.
Step 2c: Sandmeyer Reaction of 4-Methyl-2-(trifluoromethyl)aniline
-
Prepare a solution of 4-methyl-2-(trifluoromethyl)aniline (1 equivalent) in aqueous hydrobromic acid.
-
Cool the solution to 0-5°C and slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (catalytic amount) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent, wash, dry, and purify by distillation to yield this compound.
Route 3: Sandmeyer Reaction of 4-Methyl-3-(trifluoromethyl)aniline
This route provides a more direct approach starting from a commercially available substituted aniline, often resulting in high yields.
Experimental Protocol:
-
Dissolve 4-methyl-3-(trifluoromethyl)aniline (1 equivalent) in a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
In a separate flask, dissolve copper(I) bromide (catalytic amount) in hydrobromic acid.
-
Slowly add the diazonium salt solution to the vigorously stirred copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Cost-Benefit Analysis
The following table provides an estimated cost comparison for the synthesis of 100g of this compound via each route. Prices are based on bulk chemical supplier data and may vary.
| Reagent | Route 1 Cost (USD) | Route 2 Cost (USD) | Route 3 Cost (USD) |
| m-Methylbenzotrifluoride | 50-70 | 50-70 | - |
| 4-Methyl-3-(trifluoromethyl)aniline | - | - | 100-150 |
| Bromine | 20-30 | - | - |
| N-Bromosuccinimide (alternative) | 30-40 | - | - |
| Nitric Acid | - | 5-10 | - |
| Sulfuric Acid | - | 2-5 | - |
| Iron Powder | 1-2 | 1-2 | - |
| Sodium Nitrite | - | 5-10 | 5-10 |
| Copper(I) Bromide | - | 10-15 | 10-15 |
| Hydrobromic Acid | - | - | 15-25 |
| Solvents & Other Reagents | 10-15 | 20-30 | 15-20 |
| Estimated Total Cost | 80-120 | 93-142 | 145-220 |
Logical Relationships of Synthetic Routes
The following diagram illustrates the relationship between the starting materials and the final product for the three synthetic routes.
Caption: Synthetic pathways to this compound.
Conclusion
The choice of synthetic route to this compound is a multifactorial decision.
-
Route 1 (Direct Bromination) is the most straightforward and cost-effective for large-scale production, assuming good yields and selectivity can be achieved.
-
Route 2 (Multi-step Synthesis) offers a viable alternative if the starting material for Route 3 is unavailable or prohibitively expensive, though it is the most complex and generates the most waste.
-
Route 3 (Sandmeyer Reaction from Aniline) is an excellent choice for laboratory-scale synthesis, often providing high yields and purity, although the starting material may be more costly.
Researchers and process chemists should carefully consider the scale of their synthesis, budget constraints, and available expertise when selecting the optimal route. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process, ultimately contributing to more efficient and cost-effective drug development programs.
A Comparative Guide to the Reactivity of 2-Bromo-5-methylbenzotrifluoride in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Bromo-5-methylbenzotrifluoride with other common bromoarenes in three key palladium- and copper-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation. The information presented is based on established principles of organic chemistry and supported by available experimental data from scientific literature.
Executive Summary
This compound is an important building block in medicinal chemistry and materials science. Its reactivity in cross-coupling reactions is influenced by the electronic and steric effects of its substituents. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which generally enhances the reactivity of the aryl bromide towards oxidative addition, a key step in many catalytic cycles.[1] Conversely, the methyl (-CH3) group is a weak electron-donating group. The ortho-position of the bromine atom to the trifluoromethyl group can also introduce steric considerations.
This guide compares the reactivity of this compound with bromobenzene (a baseline), 4-bromotoluene (electron-donating substituent), and 4-bromobenzotrifluoride (electron-withdrawing substituent) to provide a framework for reaction optimization and catalyst selection.
Reactivity Comparison in Key Cross-Coupling Reactions
The reactivity of aryl bromides in cross-coupling reactions generally follows the trend: Ar-I > Ar-Br > Ar-Cl > Ar-F. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond.[2] Within bromoarenes, electronic and steric factors play a crucial role.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. Electron-withdrawing groups on the aryl halide typically accelerate this step, leading to higher reaction rates and yields.[3]
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Bromoarene | Phenylboronic Acid Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 82 | 0.5 | Moderate | [4] |
| 4-Bromotoluene | Phenylboronic acid | Pd Nanocrystals | KOH | [P₆₆₆₁₄]DBS | MW | - | High | [5] |
| 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 94 | |
| This compound | Arylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | No direct data found |
Note: Direct comparative data under identical conditions is limited. The presented data is from various sources and should be interpreted with caution.
Analysis:
-
This compound is expected to be more reactive than bromobenzene and 4-bromotoluene in Suzuki coupling. The strong electron-withdrawing effect of the trifluoromethyl group facilitates the oxidative addition step.
-
Its reactivity is anticipated to be comparable to, or slightly less than, 4-bromobenzotrifluoride. The presence of the electron-donating methyl group in this compound may slightly counteract the activating effect of the trifluoromethyl group. The ortho-bromo substitution might also introduce some steric hindrance, potentially affecting the reaction rate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the oxidative addition of the aryl bromide to the palladium catalyst is a crucial step, and this is generally favored by electron-withdrawing substituents on the aryl halide.
Table 2: Comparative Yields in Buchwald-Hartwig Amination
| Bromoarene | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | High | [5] |
| 4-Bromotoluene | Piperazine | Pd(dba)₂ / (±)BINAP | NaO-t-Bu | m-Xylene | MW | - | High | [6] |
| 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | High | [1] |
| This compound | Various amines | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | No direct data found |
Note: Direct comparative data under identical conditions is limited. The presented data is from various sources and should be interpreted with caution.
Analysis:
-
This compound is predicted to exhibit higher reactivity than bromobenzene and 4-bromotoluene in Buchwald-Hartwig amination due to the electron-withdrawing trifluoromethyl group.
-
Its reactivity should be similar to that of 4-bromobenzotrifluoride. The opposing electronic effects of the methyl and trifluoromethyl groups, along with potential steric hindrance, will influence the overall reaction efficiency.
Ullmann Condensation
The Ullmann condensation, a copper-catalyzed reaction, is traditionally used for forming carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. The mechanism is less straightforward than palladium-catalyzed reactions, and the influence of electronic effects can be more complex. Generally, electron-withdrawing groups on the aryl halide can activate the substrate towards nucleophilic attack, which is a key step in some proposed mechanisms.[7][8]
Table 3: Comparative Yields in Ullmann Condensation (Homocoupling)
| Bromoarene | Reaction Type | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Homocoupling | Cu₂O | 2-(ethylamino)ethanol | 120 | 20 | 75.6 (Conversion) | [1] |
| 4-Bromotoluene | Homocoupling | Pd⁰-PS | Methanol | - | - | Good | [1] |
| 4-Bromobenzotrifluoride | Homocoupling | Not specified | Not specified | Not specified | Not specified | Not specified | No direct data found |
| This compound | Homocoupling | Not specified | Not specified | Not specified | Not specified | Not specified | No direct data found |
Note: Direct comparative data under identical conditions is limited. The presented data is from various sources and should be interpreted with caution.
Analysis:
-
The reactivity of This compound in Ullmann-type reactions is expected to be enhanced by the electron-withdrawing trifluoromethyl group, making it more susceptible to nucleophilic attack than bromobenzene or 4-bromotoluene.
-
Compared to 4-bromobenzotrifluoride, the additional methyl group may have a minor deactivating effect. The steric hindrance from the ortho-substituent could also play a role, potentially slowing the reaction.
Experimental Protocols
The following are general protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromoarene (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the bromoarene (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas three times. Add the amine (1.2 equiv) followed by an anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.[5]
General Protocol for Ullmann Condensation (Homocoupling)
-
Reaction Setup: In a reaction vessel, combine the bromoarene (1.0 equiv) and copper catalyst (e.g., CuI or copper powder, stoichiometric or catalytic amount).
-
Solvent and Base: Add a high-boiling polar solvent (e.g., DMF or NMP) and a base (e.g., K₂CO₃), if required for a hetero-coupling.
-
Reaction: Heat the mixture to a high temperature (often >150 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture and dilute it with an organic solvent. Filter to remove insoluble copper salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.[9][10]
Visualization of Comparative Analysis Workflow
The following diagram illustrates the logical workflow for comparing the reactivity of different bromoarenes.
Caption: Workflow for comparing bromoarene reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Ullmann coupling-An overview - operachem [operachem.com]
A Comparative Environmental Impact Assessment of 2-Bromo-5-fluorobenzotrifluoride Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-bromo-5-fluorobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries, can be achieved through various synthetic pathways. The selection of a particular route has significant implications for environmental impact, safety, and economic viability. This guide provides an objective comparison of prominent synthesis methods, supported by experimental data, to aid in the selection of more sustainable chemical manufacturing processes. While the initial query focused on the 5-methyl derivative, the prevalence of detailed synthetic literature for the 5-fluoro analogue makes it a more suitable subject for a comprehensive environmental assessment.
Quantitative Comparison of Synthesis Routes
The following table summarizes key performance and environmental metrics for four distinct synthesis routes for 2-bromo-5-fluorobenzotrifluoride.
| Metric | Route A: From m-fluorobenzotrifluoride | Route B: From 3-trifluoromethyl-4-bromoaniline | Route C: From Benzotrifluoride | Route D: Direct Bromination of m-fluorobenzotrifluoride |
| Starting Material | m-fluorobenzotrifluoride | 3-trifluoromethyl-4-bromoaniline | Benzotrifluoride | m-fluorobenzotrifluoride |
| Key Transformations | Nitration, Reduction, Sandmeyer Reaction | Balz-Schiemann Reaction | Bromination, Fluorination | Electrophilic Bromination |
| Overall Yield (%) | 76.1[1] | 86.8[2] | 88.1 (cumulative for both steps)[3] | 91.7[4] |
| Atom Economy (%) | ~45 | ~89 | ~68 | ~75 |
| E-Factor | ~1.22 | ~0.12 | ~0.47 | ~0.33 |
| Primary Hazardous Reagents | Fuming Nitric Acid, Conc. Sulfuric Acid, Raney Nickel, Cuprous Bromide, Hydrobromic Acid, Sodium Nitrite | Anhydrous Hydrofluoric Acid, Sodium Nitrite | Potassium Bromide, Cuprous Bromide, KCoF4, DMSO | Potassium Bromate, Conc. Sulfuric Acid |
| Major Waste Streams | Acidic aqueous waste, spent catalyst, copper salts | Acidic aqueous waste containing fluoride salts | Aqueous waste with bromide and copper/cobalt salts, used solvent | Acidic aqueous waste containing potassium and sulfate salts |
Atom Economy and E-Factor are calculated based on the stoichiometry of the main reaction steps and do not include solvents or work-up materials to provide a standardized comparison.
Visualizing the Synthetic Pathways
The following diagrams illustrate the sequence of reactions for each synthetic route.
Caption: Synthetic pathways to 2-Bromo-5-fluorobenzotrifluoride.
Detailed Experimental Protocols
Route A: Synthesis from m-fluorobenzotrifluoride[1]
Step 1: Nitration. m-fluorobenzotrifluoride is cooled to below 10°C. A mixture of nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 25°C. The reaction is stirred at room temperature for 2.5 hours. The product, 5-fluoro-2-nitrobenzotrifluoride, is isolated by precipitation in ice water.
Step 2: Reduction. The 5-fluoro-2-nitrobenzotrifluoride is hydrogenated in ethanol using a Raney nickel catalyst in an autoclave at 30-35°C and 0.5 MPa of hydrogen pressure. The catalyst is recycled, and the product, 5-fluoro-2-aminobenzotrifluoride, is obtained after solvent removal.
Step 3: Sandmeyer Reaction. The amine from the previous step is dissolved in 40% hydrobromic acid with cuprous bromide and cooled to 5°C. An aqueous solution of sodium nitrite is added dropwise. After stirring, the organic layer is separated and distilled under reduced pressure to yield the final product.
Route B: Synthesis from 3-trifluoromethyl-4-bromoaniline[2]
A stainless steel reactor is cooled to -10°C, and anhydrous hydrofluoric acid and anhydrous potassium fluoride are added. 3-trifluoromethyl-4-bromoaniline is then added, followed by the slow addition of sodium nitrite, keeping the temperature below 5°C. After 30 minutes, the reaction mixture is heated to 60°C to decompose the diazonium salt. Excess hydrofluoric acid is recovered, and the mixture is neutralized with a 10% potassium hydroxide solution. The crude product is isolated by steam distillation and purified by vacuum distillation.
Route C: Synthesis from Benzotrifluoride[3]
Step 1: Bromination. Benzotrifluoride is reacted with potassium bromide and cuprous bromide in 80% sulfuric acid in the presence of a palladium catalyst at room temperature for 6 hours. The product, 2-bromobenzotrifluoride, is isolated by extraction and purified by column chromatography.
Step 2: Fluorination. The 2-bromobenzotrifluoride is then heated under reflux for 5 hours in dimethyl sulfoxide (DMSO) with potassium fluoride and potassium tetrafluorocobaltate(III) (KCoF₄). The final product is isolated by extraction and purified by column chromatography.
Route D: Direct Bromination of m-fluorobenzotrifluoride[4]
m-fluorobenzotrifluoride is added to 70% sulfuric acid at a temperature below 30°C. The mixture is heated to 30-35°C, and powdered potassium bromate is added in portions over 4 hours. After an additional 2 hours of stirring, the reaction is quenched, and the product is extracted with dichloromethane. The organic layer is washed and the product is purified by distillation.
Logical Framework for Environmental Impact Assessment
The following diagram outlines a structured approach to evaluating the environmental impact of a chemical synthesis process.
Caption: Workflow for a comprehensive environmental assessment of a chemical synthesis route.
Advancing Towards Greener Synthesis
The development of more sustainable synthetic methods is a key goal in modern chemistry. For the synthesis of 2-bromo-5-fluorobenzotrifluoride, several greener alternatives to the presented routes are being explored:
-
Safer Brominating Agents: The use of molecular bromine or strong oxidizing agents like potassium bromate can be replaced by in-situ generation of bromine from bromide salts using greener oxidants such as hydrogen peroxide. This minimizes handling of hazardous materials.
-
Catalytic Approaches: The Sandmeyer reaction, a key step in Route A, traditionally uses stoichiometric amounts of copper salts. Catalytic versions of this reaction can significantly reduce metal waste.
-
Alternative Solvents and Conditions: The use of large quantities of strong acids and organic solvents is a major contributor to the environmental impact. Research into reactions in alternative media like ionic liquids or even water, and the use of energy-efficient methods like photochemistry or electrochemistry, can lead to greener processes.
-
Biocatalysis: The use of halogenating enzymes offers the potential for highly selective and environmentally benign syntheses of halogenated aromatic compounds under mild conditions.[5]
References
- 1. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 2. 2-Bromo-5-fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 3. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 4. eureka.patsnap.com [eureka.patsnap.com]
- 5. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PMC [pmc.ncbi.nlm.nih.gov]
characterization of novel compounds synthesized from 2-Bromo-5-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel compounds synthesized from the versatile building block, 2-Bromo-5-methylbenzotrifluoride. It is intended to inform researchers and drug development professionals of potential synthetic pathways and the characterization of resulting derivatives. While direct syntheses of novel compounds from this compound are not extensively reported in publicly available literature, this guide leverages data from analogous compounds and established synthetic methodologies to provide a predictive comparison. We will explore potential derivatives, their hypothetical characterization data, and compare them with known biologically active heterocyclic compounds.
Potential Synthetic Transformations of this compound
The bromine atom on the aromatic ring of this compound is a prime functional group for a variety of powerful cross-coupling reactions. These reactions allow for the introduction of diverse structural motifs, leading to a wide array of novel compounds. The electron-withdrawing trifluoromethyl group and the electron-donating methyl group can influence the reactivity of the C-Br bond and the subsequent properties of the synthesized molecules.
Key potential synthetic routes include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, leading to biaryl compounds.
-
Heck Reaction: Palladium-catalyzed reaction with alkenes to form substituted alkenes.[1]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide range of primary and secondary amines.
-
Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds, yielding substituted alkynes.
These reactions are fundamental in modern organic synthesis and drug discovery, offering pathways to novel chemical entities with potential therapeutic applications.
Characterization of Potential Novel Compounds
The following tables outline the predicted characterization data for hypothetical novel compounds synthesized from this compound via various cross-coupling reactions. These predictions are based on typical spectroscopic shifts and fragmentation patterns observed for similar structures.
Table 1: Predicted Spectroscopic Data for Hypothetical Derivatives of this compound
| Derivative Class | Hypothetical Compound Name | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Predicted Mass Spec (m/z) |
| Biaryl | 2-(4-methoxyphenyl)-5-methylbenzotrifluoride | 7.8-7.2 (Ar-H), 3.8 (OCH₃), 2.4 (CH₃) | 160-120 (Ar-C), 55 (OCH₃), 21 (CH₃) | [M]⁺ expected |
| Amino-derivative | N-phenyl-(2-amino-5-methylbenzotrifluoride) | 8.0-6.8 (Ar-H, NH), 2.3 (CH₃) | 150-110 (Ar-C), 20 (CH₃) | [M]⁺ expected |
| Alkynyl-derivative | 2-(phenylethynyl)-5-methylbenzotrifluoride | 7.6-7.3 (Ar-H), 2.5 (CH₃) | 135-125 (Ar-C), 95, 85 (C≡C), 22 (CH₃) | [M]⁺ expected |
Comparison with Biologically Active Heterocyclic Compounds
Table 2: Comparison of Potential Derivatives with Known Bioactive Compounds
| Compound Class | Example from Literature | Biological Activity | Potential for Synthesis from this compound |
| Pyrazole Derivatives | Novel pyrazole derivatives[2][3] | Antitumor, Antimicrobial[2][3] | High: via reaction with hydrazine derivatives after modification of the starting material. |
| Pyranopyrazole Derivatives | Novel pyranopyrazoles[4] | Analgesic, Anti-inflammatory, Antitumor[4] | Moderate: requires multi-step synthesis. |
Experimental Protocols
Detailed experimental protocols for the foundational cross-coupling reactions are provided below. These can be adapted for the synthesis of specific derivatives from this compound.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water) is added the corresponding boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 eq), and a base (e.g., NaOtBu or K₃PO₄, 1.4 eq) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with a suitable solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-aryl product.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis and characterization of novel compounds from this compound.
Caption: General synthetic workflow for novel compounds.
Caption: Experimental workflow from synthesis to characterization.
Caption: Potential cross-coupling pathways from the starting material.
References
A Comparative Analysis: Boronic Acids vs. Boronic Esters in the Suzuki-Miyaura Coupling of 2-Bromo-5-methylbenzotrifluoride
For researchers, scientists, and drug development professionals, the choice of boron reagent in Suzuki-Miyaura cross-coupling reactions is a critical decision that significantly impacts reaction efficiency, yield, and overall practicality. This guide provides an objective comparison of boronic acids and their corresponding boronic esters for the coupling with 2-Bromo-5-methylbenzotrifluoride, a common building block in pharmaceutical and agrochemical synthesis. The following comparison is supported by representative experimental data and detailed protocols to aid in reagent selection and methods development.
Executive Summary: The Reactivity-Stability Trade-Off
The fundamental difference between boronic acids and boronic esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times in Suzuki-Miyaura couplings.[1][2] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[2] However, this comes at the cost of lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition through pathways like protodeboronation and oxidation, which can impact their shelf-life and the reproducibility of experimental outcomes.[1][2]
Conversely, boronic esters, such as the widely used pinacol esters, offer significantly enhanced stability.[1][2] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[2] This stability makes them advantageous for complex, multi-step syntheses where the robustness of the starting materials is paramount. While historically considered less reactive, recent advancements in ligand and catalyst systems have made boronic esters highly effective coupling partners.[3][4]
Quantitative Performance Comparison
The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid and its corresponding pinacol boronic ester. These values are illustrative and can vary based on the specific boronic acid/ester, catalyst, ligand, base, and solvent system employed.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Reaction Time | 2 - 6 hours | 6 - 18 hours |
| Isolated Yield | 85 - 95% | 80 - 92% |
| Purity of Crude Product | Good to Excellent | Excellent |
| Reagent Stability | Moderate; susceptible to decomposition.[1] | High; generally stable to air and moisture.[2] |
| Handling | Can be challenging; may require inert atmosphere for storage.[2] | Easy to handle; often a crystalline solid.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the Suzuki-Miyaura coupling of this compound with both a boronic acid and a boronic ester.
Protocol 1: Coupling with Arylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, and a magnetic stir bar.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add toluene and water via syringe.
-
In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)₂ and SPhos in a small amount of toluene under an inert atmosphere.
-
Add the catalyst solution to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling with Arylboronic Acid Pinacol Ester
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid pinacol ester, K₂CO₃, Pd₂(dba)₃, RuPhos, and a magnetic stir bar.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add 1,4-dioxane and water via syringe.
-
Seal the Schlenk tube and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and pass through a short plug of silica gel, eluting with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
To better understand the experimental design and the underlying catalytic cycle, the following diagrams are provided.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice between a boronic acid and a boronic ester for the Suzuki-Miyaura coupling with this compound depends on the specific priorities of the synthesis.
-
For rapid synthesis and potentially higher yields in straightforward couplings, a boronic acid may be the preferred reagent. Its inherent reactivity can lead to shorter reaction times. However, careful handling and storage are necessary to ensure reproducibility.
-
For complex, multi-step syntheses, high-throughput screening, or when reagent stability and ease of handling are critical, a boronic ester is often the superior choice. While it may require slightly longer reaction times or more forcing conditions, the reliability and purity of the boronic ester can lead to a more robust and reproducible process, ultimately saving time and resources.
By understanding the inherent properties of each class of reagent and utilizing optimized protocols, researchers can effectively leverage the Suzuki-Miyaura coupling for the efficient synthesis of valuable compounds derived from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Mechanistic Insights into Reactions of 2-Bromo-5-methylbenzotrifluoride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic aspects of reactions involving 2-Bromo-5-methylbenzotrifluoride, a versatile reagent in organic synthesis. We will explore its reactivity in key transformations such as palladium-catalyzed cross-coupling reactions and benzylic C-H functionalization, comparing its performance with alternative substrates where data is available. Detailed experimental protocols and mechanistic visualizations are provided to support further research and application in drug development and other areas of chemical synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The presence of the electron-withdrawing trifluoromethyl group and the methyl group on the aromatic ring influences the reactivity of the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of aryl bromides in this reaction is influenced by electronic and steric factors.
Comparison with Alternative Aryl Bromides:
While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively documented in publicly available literature, we can infer its reactivity based on general principles and data from analogous compounds. The electron-withdrawing nature of the trifluoromethyl group is expected to enhance the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst, a key step in the catalytic cycle. However, the presence of the adjacent methyl group may introduce some steric hindrance.
| Aryl Bromide | Relative Reactivity (Predicted) | Rationale |
| This compound | High | The strongly electron-withdrawing CF3 group activates the C-Br bond towards oxidative addition. |
| 2-Bromotoluene | Moderate | The methyl group is weakly electron-donating, leading to slightly lower reactivity compared to unsubstituted bromobenzene. |
| 4-Bromobenzotrifluoride | Very High | The CF3 group is para to the bromine, maximizing its electron-withdrawing effect without steric hindrance at the reaction center. |
| 2-Bromo-1,3-dimethylbenzene | Moderate to Low | Increased steric hindrance from two ortho methyl groups can significantly slow down the reaction rate. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), Toluene (5 mL), Water (1 mL).
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Benzylic C-H Bond Functionalization
The methyl group of this compound offers a site for benzylic C-H bond functionalization, a highly sought-after transformation in organic synthesis.
Radical Bromination
The benzylic C-H bonds are susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. The synthesis of 2-Bromo-5-(trifluoromethyl)benzyl bromide from 2-bromo-5-(trifluoromethyl)toluene (this compound) proceeds via a free-radical mechanism.
[1]Comparison with Alternative Toluenes:
The reactivity of the benzylic C-H bond is influenced by the electronic nature of the substituents on the aromatic ring.
| Substrate | Relative Rate of Bromination | Rationale |
| Toluene | 1.0 | Baseline |
| 4-Nitrotoluene | Slower | The electron-withdrawing nitro group deactivates the ring and destabilizes the benzylic radical intermediate. |
| 4-Methoxytoluene | Faster | The electron-donating methoxy group stabilizes the benzylic radical intermediate. |
| This compound | Slower | The strongly electron-withdrawing trifluoromethyl and bromo groups are expected to destabilize the benzylic radical, thus slowing down the rate of hydrogen abstraction. |
Experimental Protocol: Radical Bromination of this compound
-
Materials: this compound (1.0 mmol), N-Bromosuccinimide (NBS) (1.1 mmol), Azobisisobutyronitrile (AIBN) (0.05 mmol), Carbon tetrachloride (CCl₄) (10 mL).
-
Procedure:
-
Combine this compound, NBS, and AIBN in a round-bottom flask.
-
Add CCl₄ and equip the flask with a reflux condenser.
-
Heat the mixture to reflux and irradiate with a UV lamp for 4 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with aqueous Na₂S₂O₃ and water.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by recrystallization or chromatography.
-
Radical Chain Mechanism for Benzylic Bromination
Caption: Radical chain mechanism for the benzylic bromination of a toluene derivative.
Conclusion
This compound is a valuable and reactive substrate for a variety of important organic transformations. Its electronic properties, conferred by the trifluoromethyl and bromo substituents, play a crucial role in directing the outcome of palladium-catalyzed cross-coupling reactions and benzylic C-H functionalizations. While direct quantitative comparisons with other substrates are not always available, understanding the underlying mechanistic principles allows for rational prediction of its reactivity. The experimental protocols provided herein serve as a starting point for the exploration and application of this versatile building block in the synthesis of complex molecules for the pharmaceutical and materials science industries. Further mechanistic studies will undoubtedly continue to uncover the full potential of this and related fluorinated aromatic compounds.
References
Unambiguous Structure Verification: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. The exact arrangement of atoms dictates a compound's physical, chemical, and biological properties, making accurate structural confirmation paramount. This guide provides an objective comparison of X-ray crystallography, the gold standard for absolute structure elucidation, with other widely used analytical techniques for confirming the product structure of reactions involving key intermediates like 2-Bromo-5-methylbenzotrifluoride.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous and highly detailed structural information, including bond lengths, bond angles, and stereochemistry.[1] While finding a direct, publicly available crystal structure of a reaction product from this compound is challenging, we can illustrate the power of this technique using the closely related substituted benzotrifluoride molecules, 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.[2]
Experimental Protocol: Single-Crystal X-ray Crystallography
A typical workflow for single-crystal X-ray crystallography involves the following steps:
-
Crystal Growth: High-quality single crystals of the compound of interest are grown. This is often the most challenging step and can be a bottleneck.[1] Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.[1]
-
Data Collection: A suitable crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to yield the final crystal structure.[1]
Hypothetical Reaction: To provide context, let's consider a hypothetical reaction where this compound undergoes a Suzuki coupling to replace the bromine atom with a phenyl group, followed by oxidation of the methyl group to a carboxylic acid, and nitration, potentially yielding a product like 4-nitro-2-(trifluoromethyl)benzoic acid.
Data Presentation: Crystallographic Data for Substituted Benzotrifluorides
The following table summarizes key crystallographic data for two isomers of nitro trifluoromethyl benzoic acid, demonstrating the level of detail obtainable from X-ray crystallography.[2]
| Parameter | 4-nitro-2-(trifluoromethyl)benzoic acid | 4-nitro-3-(trifluoromethyl)benzoic acid |
| Molecular Formula | C₈H₄F₃NO₄ | C₈H₄F₃NO₄ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 14.123(3) Å, b = 7.501(2) Å, c = 8.883(2) Å, β = 106.32(3)° | a = 11.837(2) Å, b = 6.841(1) Å, c = 11.898(2) Å, β = 90.98(2)° |
| C-C (aromatic) Bond Lengths | 1.375(2) - 1.397(2) Å | 1.378(2) - 1.401(2) Å |
| C-CF₃ Bond Length | 1.511(2) Å | 1.503(2) Å |
| C-COOH Bond Length | 1.493(2) Å | 1.488(2) Å |
| C-NO₂ Bond Length | 1.479(2) Å | 1.472(2) Å |
Data extracted from the crystallographic information file of the cited reference.[2]
Alternative and Complementary Spectroscopic Techniques
While X-ray crystallography provides the definitive 3D structure, a combination of spectroscopic methods is often employed for routine analysis and to provide complementary data.[1] These techniques are generally faster and do not require crystalline samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H, ¹³C, ¹⁹F) is a powerful tool for determining the connectivity of atoms in a molecule.[1]
-
¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
¹⁹F NMR: Particularly useful for organofluorine compounds, providing information on the fluorine-containing groups.
Experimental Protocol: A small amount of the purified sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.[1] The spectra are then acquired on an NMR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[1] Fragmentation patterns can also offer clues about the molecular structure.[1][3]
Experimental Protocol: The sample is introduced into the mass spectrometer and ionized, for example, by electrospray ionization (ESI) or electron impact (EI).[1] The ions are then separated based on their mass-to-charge ratio (m/z).[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within a molecule.[1]
Experimental Protocol: A small amount of the sample is placed in the path of an infrared beam, and the absorption of radiation at different wavelengths is measured.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, sample availability, and the desired level of structural detail.
| Technique | Information Provided | Sample Requirement | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[1] | High-quality single crystal.[1] | Low | Provides unambiguous and definitive structure determination.[1] | Crystal growth can be a major bottleneck; not suitable for amorphous solids or liquids.[1] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei.[1] | 5-10 mg dissolved in a deuterated solvent.[1] | Medium | Excellent for determining the carbon-hydrogen framework and connectivity. | Does not provide absolute 3D structure; complex spectra can be challenging to interpret.[1] |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS); fragmentation patterns provide structural clues.[1] | Small amount of ionizable sample.[1] | High | High sensitivity and accuracy in determining molecular weight.[1] | Does not provide stereochemical information; fragmentation can be complex.[1] |
| IR Spectroscopy | Presence of specific functional groups.[1] | Small amount of solid, liquid, or gas.[1] | High | Fast and simple method for identifying functional groups.[1] | Provides limited information on the overall molecular structure.[1] |
Conclusion
For the definitive confirmation of a product's structure, particularly for novel compounds or those with ambiguous stereochemistry, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a complete and unambiguous three-dimensional atomic arrangement. However, for routine structural verification and for compounds that are difficult to crystallize, a combination of spectroscopic techniques such as NMR, MS, and IR provides a powerful and often sufficient alternative. These methods, when used in concert, can build a comprehensive picture of a molecule's structure, confirming its identity and purity, which is essential for advancing research and drug development programs.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-methylbenzotrifluoride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. 2-Bromo-5-methylbenzotrifluoride, a halogenated aromatic compound, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information for the proper management of this chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. All handling of this compound and its waste must occur within a certified chemical fume hood to minimize inhalation exposure. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Waste Segregation: A Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Waste containing this compound must be classified as halogenated organic waste .[1] It is crucial to collect this waste in designated, properly labeled containers, separate from other waste streams.
Key Segregation Principles:
-
Do not mix with non-halogenated organic solvents.
-
Do not mix with acidic or basic aqueous waste streams.
-
Do not mix with heavy metals, pesticides, or cyanides.
-
Collect rinsates from cleaning contaminated glassware as halogenated waste.
Containers for halogenated waste should be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
Disposal Procedure: Incineration at a Licensed Facility
The primary and recommended method for the disposal of this compound is high-temperature incineration at a licensed and approved chemical destruction facility.[1] This process ensures the complete thermal decomposition of the halogenated organic compounds into less hazardous substances.
Due to the presence of bromine and fluorine, the incineration of this compound can produce acidic gases such as hydrogen bromide (HBr) and hydrogen fluoride (HF). Therefore, the incineration facility must be equipped with appropriate flue gas scrubbing technology to neutralize these corrosive byproducts before release into the atmosphere.
Quantitative Disposal Parameters
| Parameter | General Guideline for Halogenated Organic Compounds | Source |
| Incineration Temperature | Approximately 2000°F (1093°C) or higher | [2] |
| Residence Time | 1 to 2 seconds | [2] |
| Destruction and Removal Efficiency (DRE) | > 99.99% | [3] |
| Halogen Content in Waste Oil (as a general reference) | < 1000 ppm total halogens to avoid presumption of mixing with hazardous waste | [4] |
Experimental Protocol: General Steps for Incineration
While specific operational protocols are proprietary to the waste disposal facility, the general methodology for the incineration of halogenated organic waste involves the following key steps:
-
Waste Characterization: The receiving facility will analyze the chemical waste to confirm its composition and determine the appropriate incineration conditions.
-
Feed Preparation: The liquid waste may be blended with other compatible waste streams or solvents to optimize the combustion process.
-
Controlled Combustion: The waste is injected into a primary combustion chamber at a controlled rate, where it is incinerated at high temperatures. An auxiliary fuel may be used to maintain the required temperature.
-
Secondary Combustion: The combustion byproducts pass into a secondary chamber, or afterburner, to ensure the complete destruction of any remaining organic compounds.
-
Flue Gas Treatment: The hot gases are then passed through a series of air pollution control devices, including scrubbers and filters, to remove acidic gases and particulate matter before being released into the atmosphere.
-
Ash Disposal: Any solid ash residue is collected and disposed of in a secure landfill in accordance with hazardous waste regulations.
Disposal Workflow Diagram
Figure 1. Disposal Workflow for this compound
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their institutions.
References
Personal protective equipment for handling 2-Bromo-5-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-5-methylbenzotrifluoride. Adherence to these procedures is essential for ensuring personal safety and environmental compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, like other halogenated aromatic compounds, presents several potential hazards.[1] Inhalation, skin contact, and eye contact are primary exposure routes that must be mitigated through the consistent and correct use of Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment
A comprehensive PPE plan is crucial when working with this chemical.[1] The following table summarizes the recommended PPE for handling this compound and similar halogenated aromatic compounds.
| PPE Category | Recommended Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | EN 166 (EU) or NIOSH (US) | Protects against splashes and vapors that can cause serious eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), chemically resistant lab coat or apron, and closed-toe shoes | - | Prevents skin contact which can lead to irritation.[1] |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges is necessary. | NIOSH approved | Minimizes inhalation of harmful vapors.[1] |
Glove Selection Guide
The choice of glove material is critical for adequate protection. Nitrile gloves are generally recommended for handling solvents, oils, and limited exposure to acids and bases.
| Glove Material | Advantages | Disadvantages |
| Nitrile | Good for solvents, oils, greases, and limited exposure to acids and bases. Tears and breaks are easily visible.[3] | Not suitable for prolonged exposure. Poor against nitric acid.[3] |
| Neoprene | Good for acids, bases, alcohols, fuels, peroxides, hydrocarbons, and phenols.[3] | Not recommended for halogenated and aromatic hydrocarbons.[3] |
| Latex (Natural Rubber) | Suitable for biological and water-based materials. | Offers little chemical protection, especially against organic solvents. Puncture holes are difficult to detect.[3] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation : Before starting any work, ensure the chemical fume hood is operational and the workspace is clear of clutter. All necessary equipment and reagents should be placed inside the fume hood.
-
Aliquoting : Carefully measure and transfer the required amount of the chemical. Utilize appropriate tools like glass pipettes or syringes to minimize the risk of spills.
-
Reaction : Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest practical height.
-
Cleanup : Decontaminate all glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.
Disposal Plan: Waste Management and Decontamination
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.[4] this compound is classified as a halogenated organic waste.[4]
Waste Segregation and Collection
-
Separate Waste Streams : Halogenated organic waste must be collected separately from non-halogenated waste.[1][4]
-
Designated Containers : Use a designated, properly labeled, and sealed container for halogenated waste.[4]
-
Avoid Mixing : Do not mix halogenated waste with acidic or basic waste streams, heavy metals, pesticides, or cyanides.[4]
Disposal Procedure
-
Container Management : Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources.[4]
-
Institutional Procedures : Follow your institution's specific hazardous waste disposal procedures.
-
Ultimate Disposal : The standard disposal method for halogenated organic compounds is high-temperature incineration at a licensed chemical destruction facility to ensure complete destruction of hazardous components.[4]
Logical Workflow for PPE Selection
Caption: Logical workflow for selecting appropriate PPE when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
